molecular formula C12H9ClN2O B175317 4-Chloro-N-phenylpicolinamide CAS No. 133928-61-7

4-Chloro-N-phenylpicolinamide

Cat. No.: B175317
CAS No.: 133928-61-7
M. Wt: 232.66 g/mol
InChI Key: OXCAWSPZTRRBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-phenylpicolinamide (CAS 133928-61-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily serving as a versatile scaffold for the development of novel therapeutic agents. Its core structure is a key feature in the N-phenylpicolinamide class of compounds, which are widely investigated as Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) . Activation of mGlu4 is a promising non-dopaminergic strategy for treating Parkinson's disease, and derivatives of this compound have been used in the development of positron emission tomography (PET) tracers for imaging mGlu4 in the brain . Beyond neuroscience, the N-phenylpicolinamide scaffold is also utilized in oncology research , where it forms the basis for designing potent inhibitors of the c-Met tyrosine kinase, a validated target for various cancers . The compound's structure allows for synthetic modifications at multiple positions, facilitating structure-activity relationship (SAR) studies to optimize affinity, metabolic stability, and other pharmacological properties . Researchers value this compound for its utility in synthesizing specialized ligands and probes, aiding in the exploration of receptor function and the development of potential diagnostics and therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-phenylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCAWSPZTRRBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296950
Record name 4-Chloro-N-phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133928-61-7
Record name 4-Chloro-N-phenylpicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide (CAS 133928-61-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Chloro-N-phenylpicolinamide, a versatile intermediate compound in the development of agrochemicals and pharmaceuticals.

Core Properties and Physicochemical Data

This compound is a solid, yellow to brown crystalline compound.[1] It serves as a crucial building block in organic synthesis, particularly for creating more complex molecules with specific biological functions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 133928-61-7[1][3][4][5][6]
Molecular Formula C₁₂H₉ClN₂O[1][3][5]
Molecular Weight 232.67 g/mol [1][3]
Physical State Solid[1]
Appearance Yellow to brown solid[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
Storage Conditions Refrigerator (2 to 8 °C), Inert atmosphere, or -20°C for long-term storage.[1][3]

Synthesis and Experimental Protocols

Proposed Synthesis Protocol: Amidation of 4-Chloropicolinoyl Chloride

A common method for forming amides is the reaction of an acid chloride with an amine. This protocol outlines a plausible synthesis of this compound from 4-chloropicolinic acid.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Purification A 4-Chloropicolinic Acid C 4-Chloropicolinoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 4-Chloropicolinoyl Chloride G This compound D->G Stir at 0°C to RT E Aniline E->G F Triethylamine (Base) in DCM F->G H Reaction Mixture I Aqueous Wash H->I J Extraction with Ethyl Acetate I->J K Drying over Na₂SO₄ J->K L Column Chromatography K->L M Pure Product L->M G Picolinamide Picolinamide Fungicide ComplexIII Mitochondrial Complex III (Qi site) Picolinamide->ComplexIII Inhibits Sec14p Sec14p Lipid-Transfer Protein Picolinamide->Sec14p Inhibits ETC Electron Transport Chain ComplexIII->ETC Disrupts ATP ATP Synthesis ETC->ATP Blocks FungalCell Fungal Cell Death ATP->FungalCell Leads to LipidTransport Lipid Transport & Metabolism Sec14p->LipidTransport Disrupts LipidTransport->FungalCell Leads to G PicolinicAcid Picolinic Acid Herbicide (Synthetic Auxin) AuxinReceptor Binds to Auxin Receptor (e.g., TIR1/AFB) PicolinicAcid->AuxinReceptor AuxIAA Targets Aux/IAA Repressors for Degradation AuxinReceptor->AuxIAA Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination ARF Releases Auxin Response Factors (ARFs) Proteasome->ARF Frees GeneExpression Activates Auxin-Responsive Gene Expression ARF->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-N-phenylpicolinamide, a key intermediate in the development of agrochemicals and pharmaceuticals.[1] The document outlines two primary, reliable methods for its synthesis, complete with detailed experimental protocols and a summary of relevant quantitative data. The logical workflows for each synthetic pathway are also visualized for enhanced clarity.

Introduction

This compound is a substituted picolinamide with a molecular formula of C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1][2] Its structure is valuable in medicinal chemistry and agrochemical research, where it can contribute to the bioactivity of active ingredients by binding to specific enzyme sites.[1] The synthesis of this compound typically starts from 4-chloropicolinic acid, a readily available heterocyclic building block.[3][4] This guide details two effective synthetic strategies: a two-step process involving the formation of an acyl chloride intermediate, and a one-pot synthesis utilizing peptide coupling reagents.

Synthetic Routes

Two principal methods for the synthesis of this compound are presented below.

Route 1: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial activation of 4-chloropicolinic acid to its more reactive acyl chloride derivative, followed by a nucleophilic acyl substitution with aniline.

Logical Workflow for Route 1

4-Chloropicolinic_Acid 4-Chloropicolinic Acid Activation Activation 4-Chloropicolinic_Acid->Activation Activating_Reagent Activating Reagent (e.g., Oxalyl Chloride, SOCl₂) Activating_Reagent->Activation 4-Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride Activation->4-Chloropicolinoyl_Chloride Intermediate Amide_Coupling Amide Coupling (Schotten-Baumann) 4-Chloropicolinoyl_Chloride->Amide_Coupling Aniline Aniline Aniline->Amide_Coupling Base Base (e.g., Pyridine, Triethylamine) Base->Amide_Coupling This compound This compound Amide_Coupling->this compound Crude Product Purification Purification (Workup & Recrystallization) This compound->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Route 2: One-Pot Synthesis using Coupling Reagents

This streamlined approach facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single reaction vessel, mediated by a coupling agent. This method is common in medicinal chemistry for its efficiency and mild reaction conditions.[5]

Logical Workflow for Route 2

Starting_Materials 4-Chloropicolinic Acid Aniline One_Pot_Coupling One-Pot Amide Coupling Starting_Materials->One_Pot_Coupling Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt, DMAP) Coupling_Reagents->One_Pot_Coupling Base Base (e.g., DIPEA) Base->One_Pot_Coupling Crude_Product This compound One_Pot_Coupling->Crude_Product Purification Purification (Workup & Chromatography) Crude_Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the one-pot synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments described in the synthetic routes.

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride

This procedure details the activation of 4-chloropicolinic acid to its acyl chloride.

  • Reaction Setup : Suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Reagents : Add oxalyl chloride (1.2-1.5 eq) to the suspension.[6] Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition : Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the cooled mixture. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.[6]

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 1.5-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Isolation : Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is typically used in the next step without further purification.

Protocol 2: Amide Coupling of 4-Chloropicolinoyl Chloride with Aniline (Schotten-Baumann Conditions)

This protocol describes the formation of the amide bond from the prepared acyl chloride.

  • Reaction Setup : Dissolve aniline (1.0-1.2 eq) and a suitable base, such as pyridine or triethylamine (1.5-2.0 eq), in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Addition of Acyl Chloride : Dissolve the crude 4-chloropicolinoyl chloride from Protocol 1 in anhydrous DCM and add it dropwise to the cooled aniline solution.

  • Reaction : Stir the reaction mixture at room temperature for 8-16 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Aqueous Workup : Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.[8]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[8]

Protocol 3: One-Pot Amide Synthesis using EDC/HOBt

This protocol provides a method for the direct coupling of 4-chloropicolinic acid and aniline.

  • Reaction Setup : To a stirred solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.2 eq) in an anhydrous aprotic solvent such as acetonitrile or DCM, add 1-hydroxybenzotriazole (HOBt) (0.1-1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (1.0 eq).[9]

  • Addition of Coupling Agent : Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.0-1.5 eq) to the mixture.[9]

  • Reaction : Stir the resulting mixture at room temperature. The progress of the reaction should be monitored by TLC.

  • Workup and Purification : Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.[5]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and related reactions.

ParameterRoute 1 (Acyl Chloride)Route 2 (EDC/HOBt Coupling)Reference
Starting Materials 4-Chloropicolinic Acid, Aniline, Oxalyl Chloride4-Chloropicolinic Acid, Aniline, EDC, HOBt, DMAP[6],[9]
Solvent Dichloromethane (DCM)Acetonitrile or Dichloromethane (DCM)[6],[9]
Reaction Temperature 0 °C to Room TemperatureRoom Temperature[6],[9]
Reaction Time Activation: 1.5-3 h; Coupling: 8-16 hVaries, typically several hours[6],[7]
Yield High (Specific yield not reported for the final product)Good to Excellent (Substrate dependent)[9]
Purification Method Aqueous Workup, RecrystallizationAqueous Workup, Column Chromatography[8],[5]

Note: Specific yields for the synthesis of this compound are not extensively reported in the readily available literature. The yields provided are based on analogous reactions and general expectations for these synthetic methods. Optimization of reaction conditions may be necessary to achieve high yields.

References

An In-depth Technical Guide to 4-Chloro-N-phenylpicolinamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Chloro-N-phenylpicolinamide. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and an N-phenylcarboxamide group. Its chemical structure is foundational for its potential biological activities, serving as a key intermediate in the synthesis of more complex molecules in agrochemical and pharmaceutical research.[1]

Chemical Formula: C₁₂H₉ClN₂O[2]

Molecular Weight: 232.67 g/mol [3][4]

CAS Number: 133928-61-7[2][3]

Synonyms: 2-Pyridinecarboxamide, 4-chloro-N-phenyl-[2]

The presence of the pyridine nitrogen, the amide linkage, and the chlorine substituent provides multiple points for potential molecular interactions and further chemical modifications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with 4-chloropicolinic acid. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This is followed by the amidation of the acid chloride with aniline to yield the final product.

A logical and efficient synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Chloropicolinic_Acid 4-Chloropicolinic Acid 4-Chloropicolinoyl_Chloride 4-Chloropicolinoyl Chloride (Intermediate) 4-Chloropicolinic_Acid->4-Chloropicolinoyl_Chloride Reaction Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Chlorinating_Agent->4-Chloropicolinoyl_Chloride Reagent Aniline Aniline Final_Product This compound 4-Chloropicolinoyl_Chloride->Final_Product Reaction Aniline->Final_Product Reagent

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

This procedure is adapted from methods for synthesizing similar acid chlorides.[5][6]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 4-chloropicolinic acid (1 equivalent).

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (3-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloropicolinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure is based on standard amidation reactions involving acid chlorides and anilines.[7][8]

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or toluene). Cool the solution in an ice bath (0 °C).

  • Addition of Acid Chloride: Dissolve the crude 4-chloropicolinoyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the product is in the organic layer, wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound and related compounds, based on literature values for similar reactions.

ParameterStep 1: Acid Chloride FormationStep 2: AmidationOverall
Reactants 4-Chloropicolinic Acid, Thionyl Chloride4-Chloropicolinoyl Chloride, Aniline
Solvent None or inert solvent (e.g., Toluene)Dichloromethane, THF, or Toluene
Temperature 75-80 °C (Reflux)0 °C to Room Temperature
Reaction Time 2-4 hours2-12 hours
Yield >90% (expected)[5]80-90% (expected)72-81% (expected)
Purity - (used crude)>95% (after purification)>95%

Potential Biological Signaling Pathway Involvement

While specific signaling pathway data for this compound is not extensively documented, picolinamide derivatives have been identified as inhibitors of fungal processes and mitochondrial functions. For instance, some picolinamides target Sec14p, a crucial lipid transfer protein in fungi, thereby disrupting cellular function.[4] Other structurally related compounds have been shown to inhibit mitochondrial complex III, a key component of the electron transport chain.[9]

The following diagram illustrates a generalized pathway of mitochondrial complex III inhibition, a potential mechanism of action for compounds of this class.

Signaling_Pathway cluster_pathway Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Inhibitor This compound (Potential Inhibitor) Inhibitor->Complex_III Inhibition

Caption: Inhibition of Mitochondrial Complex III.

This guide provides a solid foundation for the synthesis and potential application of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the primary synthetic routes and starting materials required for the preparation of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The synthesis primarily revolves around the formation of a crucial precursor, 4-chloropicolinic acid, its subsequent activation, and the final amidation with aniline.

Core Synthetic Strategy

The most direct synthesis of this compound involves a two-step process starting from commercially available picolinic acid. The overall strategy is outlined below:

  • Chlorination of Picolinic Acid: The pyridine ring is chlorinated at the 4-position while simultaneously converting the carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride.

  • Amide Coupling: The resulting 4-chloropicolinoyl chloride is then reacted with aniline in a nucleophilic acyl substitution to form the final amide product.

G Picolinic_Acid Picolinic Acid Acyl_Chloride 4-Chloropicolinoyl Chloride Picolinic_Acid->Acyl_Chloride SOCl₂, Δ Final_Product This compound Acyl_Chloride->Final_Product Aniline Aniline Aniline->Final_Product Base

Caption: High-level synthetic pathway for this compound.

Section 1: Synthesis of Key Intermediate: 4-Chloropicolinoyl Chloride

The most critical step in the synthesis is the preparation of the activated intermediate, 4-chloropicolinoyl chloride, directly from picolinic acid. This transformation accomplishes both chlorination of the pyridine ring and formation of the acyl chloride in a single pot, although it can also be viewed as proceeding through a 4-chloropicolinic acid intermediate.

Experimental Protocol: Direct Synthesis from Picolinic Acid

A common method involves heating picolinic acid with an excess of a chlorinating agent. The use of co-reagents can improve yield and reaction conditions.

  • Reagent Charging: A suspension of picolinic acid and a catalyst or co-reagent such as sodium bromide is prepared in a suitable solvent or directly in an excess of the primary chlorinating agent, thionyl chloride (SOCl₂).[3]

  • Reaction: The mixture is heated under reflux for an extended period (e.g., 20-28 hours).[3][4] The reaction progress can be monitored by observing color changes, often from green to a deep red.[3]

  • Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure (rotary evaporation).

  • Purification: The crude residue, containing 4-chloropicolinoyl chloride (often as a hydrochloride salt), can be used directly in the next step or purified.[5] For the synthesis of the related N,N-dimethyl amide, the crude product was used without further purification, yielding 93.2%.[4]

An optimized procedure for a related synthesis involves using a mixture of thionyl chloride and phosphorus oxychloride (POCl₃) in a 5:1 ratio, which reduces the reaction time to 15 hours and increases the yield significantly.[4]

Data Presentation: Synthesis of Chlorinated Intermediates
Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)Reference
Picolinic AcidSOCl₂100284-Chloropicolinoyl Chloride76[4]
Picolinic AcidSOCl₂, NaBrReflux204-Chloropicolinic Acid*28[3]
4-Chloropicolinic AcidSOCl₂, POCl₃ (5:1)85154-Chloropicolinoyl Chloride93.2[4]

*Note: In this specific protocol, a water work-up hydrolyzes the acyl chloride to the carboxylic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Flask Round-bottom Flask Reflux Heat (85-100°C) 15-28 hours Flask->Reflux Picolinic_Acid Picolinic Acid Picolinic_Acid->Flask SOCl2 SOCl₂ / POCl₃ SOCl2->Flask Evaporation Remove excess SOCl₂ (Rotary Evaporation) Reflux->Evaporation Crude_Product Crude 4-Chloropicolinoyl Chloride Evaporation->Crude_Product

Caption: Experimental workflow for the synthesis of 4-chloropicolinoyl chloride.

Section 2: Final Amide Coupling

The final step is the formation of the amide bond between 4-chloropicolinoyl chloride and aniline. This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Amidation

While a specific protocol for the N-phenyl derivative is not detailed in the provided search results, a general procedure can be reliably inferred from the synthesis of analogous amides, such as 4-chloro-N,N-dimethyl picolinamide.[4]

  • Dissolution: The crude 4-chloropicolinoyl chloride is dissolved in an appropriate aprotic solvent, such as Tetrahydrofuran (THF).

  • Addition of Amine: Aniline (1.0 equivalent) is added to the solution.

  • Base Addition: A base, such as potassium carbonate (K₂CO₃) or triethylamine (N(C₂H₅)₃), is added to the reaction mixture.[4] The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Using K₂CO₃ can be more efficient, reducing reaction times from 28 hours (with triethylamine) to 4.5 hours.[4]

  • Reaction: The mixture is stirred at room temperature until the reaction is complete (typically 4-5 hours).

  • Purification: The final product, this compound, is isolated through standard work-up procedures, which may include filtration to remove inorganic salts, extraction, and purification by recrystallization or column chromatography.

Data Presentation: Reagents for Amide Coupling
ElectrophileNucleophileBaseSolventTime (h)Yield (%)Reference (Analogous Rxn)
4-Chloropicolinoyl ChlorideDimethylamineN(C₂H₅)₃THF2878.2[4]
4-Chloropicolinoyl ChlorideDimethylamineK₂CO₃THF4.588.0[4]
4-Chloropicolinoyl Chloride Aniline K₂CO₃ (proposed) THF ~4.5 N/A -

This guide outlines the essential starting materials and a robust synthetic pathway for this compound, providing researchers with the foundational knowledge required for its laboratory-scale preparation.

References

Unraveling the Therapeutic Potential of the Picolinamide Scaffold: A Focus on Aurora B Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific mechanism of action for 4-Chloro-N-phenylpicolinamide is not extensively documented in scientific literature, the picolinamide scaffold is a cornerstone in the development of numerous biologically active compounds. This guide delves into the well-characterized mechanism of a closely related class of compounds: N-methylpicolinamide-4-thiol derivatives, which have demonstrated significant potential as antitumor agents through the selective inhibition of Aurora B kinase. This document will provide a comprehensive overview of the synthesis, biological evaluation, and molecular interactions of these promising therapeutic candidates.

Core Mechanism of Action: Inhibition of Aurora B Kinase

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. Among these, certain compounds have exhibited potent and broad-spectrum activity, in some cases exceeding that of the established kinase inhibitor sorafenib.[1][2] Advanced kinase inhibitory assays have identified Aurora B kinase as a selective target for the most active of these derivatives.[1][2]

Aurora B kinase is a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in a wide array of human cancers, including breast, colon, lung, ovarian, and pancreatic cancers, making it a compelling target for anticancer drug development.[1] The inhibition of Aurora B kinase by these picolinamide derivatives disrupts essential mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of Aurora B Kinase Inhibition

The diagram below illustrates the central role of Aurora B kinase in mitosis and the inhibitory effect of the picolinamide derivatives.

Aurora_B_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis  Mitotic Arrest Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B Kinase Aurora_B->Metaphase  Phosphorylation of  mitotic proteins Picolinamide_Derivative Picolinamide Derivative Picolinamide_Derivative->Aurora_B

Caption: Inhibition of Aurora B kinase by picolinamide derivatives leads to mitotic arrest and apoptosis.

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of the synthesized N-methylpicolinamide-4-thiol derivatives was assessed using the MTT assay against a panel of human cancer cell lines. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined and compared with the reference drug sorafenib.

CompoundHepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)SPC-A1 (Lung Cancer) IC50 (µM)A375 (Melanoma) IC50 (µM)
Derivative 6p <10<10<10<10<10
Sorafenib >10>10>10>10>10

Data synthesized from studies demonstrating the superior in vitro antiproliferative activities of compound 6p compared to sorafenib.[1]

Experimental Protocols

Synthesis of N-methylpicolinamide-4-thiol Derivatives

The general synthetic route for the target compounds is outlined below. The process involves multiple steps, starting from commercially available reagents.

Synthesis_Workflow start 2-Picolinic Acid step1 Acid Chloride Formation (SOCl2, NaBr) start->step1 step2 Amidation (Methylamine) step1->step2 step3 Nucleophilic Aromatic Substitution (4-Aminothiophenol, K2CO3) step2->step3 step4 Amide Coupling (Acyl Chloride, K2CO3) step3->step4 end Target Derivatives step4->end

Caption: General synthetic workflow for N-methylpicolinamide-4-thiol derivatives.

A detailed protocol for a representative compound is as follows:

  • Synthesis of 4-Chloro-N-methylpicolinamide: This precursor is prepared according to known methods.[3]

  • Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide: A solution of 4-aminophenol and sodium hydride in DMSO is stirred, followed by the addition of 4-chloro-N-methylpicolinamide. The mixture is heated to complete the reaction.

  • Synthesis of Final Derivatives: The product from the previous step is dissolved in THF with potassium carbonate. A substituted benzoyl chloride is then added, and the reaction is stirred at room temperature to yield the final N-methylpicolinamide-4-thiol derivative. The final products are purified and characterized by 1H-NMR, 13C-NMR, and ESI-MS.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug (sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Kinase Inhibitory Assay

The inhibitory activity of the compounds against specific kinases, such as Aurora B, is determined using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The results are used to determine the IC50 of the compound for the specific kinase.

Molecular Docking Studies

To understand the interaction between the picolinamide derivatives and their target, molecular docking studies are performed. These computational simulations predict the binding mode and affinity of the compound within the active site of the kinase. For instance, docking studies with Aurora B kinase have shown that active compounds form stable interactions with key amino acid residues, such as Lys106, within the ATP-binding pocket, providing a rationale for their inhibitory activity.[2]

Docking_Relationship Aurora_B Aurora B Kinase (PDB: 4AF3) Picolinamide_Derivative Picolinamide Derivative Binding_Site ATP-Binding Pocket (Lys106) Picolinamide_Derivative->Binding_Site  Binds to Inhibition Kinase Inhibition Picolinamide_Derivative->Inhibition  Results in Binding_Site->Aurora_B  Part of

Caption: Logical relationship of molecular docking with Aurora B kinase.

Conclusion

The picolinamide scaffold serves as a versatile platform for the design and synthesis of potent and selective kinase inhibitors. The N-methylpicolinamide-4-thiol derivatives, in particular, have emerged as promising antitumor agents through their targeted inhibition of Aurora B kinase. The data presented in this guide, from cellular antiproliferative activity to molecular modeling, provide a strong foundation for the further development of this class of compounds as potential cancer therapeutics. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to advance them into preclinical and clinical evaluation.

References

The Versatile Scaffold of 4-Chloro-N-phenylpicolinamide: A Technical Guide to its Derivatives' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-phenylpicolinamide serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. While the molecule itself has been explored for potential anti-inflammatory and antimicrobial properties, its primary significance in the fields of pharmaceutical and agrochemical research lies in its role as a versatile chemical scaffold. By modifying this core structure, researchers have developed potent and selective modulators of various biological targets, leading to promising candidates for anticancer therapies, neurological disorders, and fungicides. This technical guide provides an in-depth overview of the biological activities of key derivatives of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

I. Synthesis of this compound Derivatives

The general synthetic route to various biologically active picolinamide derivatives often starts from 4-chloropicolinic acid or a related precursor. The following diagram illustrates a generalized synthetic pathway.

Synthetic_Pathway 4-chloropicolinic_acid 4-Chloropicolinic Acid picolinoyl_chloride Picolinoyl Chloride Intermediate 4-chloropicolinic_acid->picolinoyl_chloride Chlorinating Agent (e.g., SOCl2) final_derivative Final Picolinamide Derivative picolinoyl_chloride->final_derivative Amide Coupling amine_reactant Amine Reactant (e.g., Substituted Aniline) amine_reactant->final_derivative

A generalized synthetic scheme for picolinamide derivatives.

II. Anticancer Activity of this compound Derivatives

Several derivatives of this compound have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.

A. 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit tumor growth by suppressing angiogenesis and inducing apoptosis and necrosis.[1][2]

Quantitative Data

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
5q HepG2 (Liver Cancer)3.12Sorafenib4.56
5q HCT116 (Colon Carcinoma)1.54Sorafenib2.13

Signaling Pathways

The anticancer effects of these derivatives are attributed to their ability to interfere with key signaling pathways involved in tumor progression, namely angiogenesis and apoptosis.

Anticancer_Mechanisms cluster_0 Angiogenesis Inhibition cluster_1 Apoptosis Induction VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Derivative_A 4-(4-formamidophenylamino)- N-methylpicolinamide Derivative Derivative_A->VEGFR Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Activation Bcl2->Caspases Inhibits Bax Bax (Pro-apoptotic) Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Derivative_B 4-(4-formamidophenylamino)- N-methylpicolinamide Derivative Derivative_B->Bcl2 Inhibits Derivative_B->Bax Promotes

Dual anticancer mechanisms of action.
B. N-methyl-picolinamide-4-thiol Derivatives

Another class of picolinamide derivatives, the N-methyl-picolinamide-4-thiols, have exhibited potent and broad-spectrum antiproliferative activities. The mechanism of action for some of these compounds involves the selective inhibition of Aurora-B kinase, a key regulator of mitosis.

Quantitative Data

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
6p HepG2 (Liver Cancer)<10Sorafenib>10
6p HCT-116 (Colon Cancer)<10Sorafenib>10
6p SW480 (Colon Cancer)<10Sorafenib>10
6p SPC-A1 (Lung Cancer)<10Sorafenib>10
6p A375 (Melanoma)<10Sorafenib>10

III. Modulation of Metabotropic Glutamate Receptor 4 (mGlu4)

Derivatives of N-(4-acetamido)phenylpicolinamide have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[3][4] mGlu4 is a G-protein coupled receptor implicated in a number of neurological and psychiatric disorders, making these PAMs valuable tool compounds for further research and potential therapeutic development.

Quantitative Data

CompoundHuman mGlu4 EC50 (nM)Rat mGlu4 EC50 (nM)
10a 517435
12d 114156

Signaling Pathway

mGlu4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

mGlu4_Signaling Glutamate Glutamate mGlu4_Receptor mGlu4 Receptor Glutamate->mGlu4_Receptor mGlu4_PAM N-(4-acetamido) phenylpicolinamide PAM mGlu4_PAM->mGlu4_Receptor Enhances Binding Gi_Go Gi/o Protein mGlu4_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts to Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response

mGlu4 receptor signaling pathway modulation.

IV. Inhibition of Mitochondrial Complex III

A series of amide compounds bearing a diaryl ether scaffold, including N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as novel inhibitors of mitochondrial complex III (succinate-cytochrome c reductase).[5] This complex plays a crucial role in the electron transport chain and cellular respiration. Inhibition of this complex can have significant effects on cellular metabolism and is a target for some fungicides and pharmaceuticals.

Quantitative Data

CompoundTargetIC50 (µmol/L)
3w Succinate-cytochrome c reductase (SCR)0.91 ± 0.09

Signaling Pathway

Mitochondrial complex III is a key component of the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c. Inhibition of this complex disrupts the electron flow, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

Mitochondrial_Complex_III_Inhibition Complex_I_II Complex I & II Ubiquinol Ubiquinol (QH2) Complex_I_II->Ubiquinol Reduces Complex_III Complex III (Succinate-cytochrome c reductase) Ubiquinol->Complex_III Donates e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Reduces Derivative N-(4-(2-chloro-4-(trifluoromethyl)phenoxy) phenyl)picolinamide Derivative Derivative->Complex_III Inhibits Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Inhibition of the mitochondrial electron transport chain.

V. Experimental Protocols

A. MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the anticancer derivatives.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with various concentrations of the derivative Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Application: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of anticancer derivatives.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle to the respective groups for a specified period.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

C. Calcium Mobilization Assay for mGlu4 PAMs

This assay measures the potentiation of the glutamate-induced intracellular calcium response by a PAM.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human mGlu4 receptor and a promiscuous G-protein (e.g., Gα16) that couples receptor activation to calcium mobilization.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound (PAM) at various concentrations.

  • Agonist Stimulation: Add a sub-maximal concentration of glutamate (the natural agonist).

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in the fluorescence signal in the presence of the PAM indicates positive allosteric modulation.

  • Data Analysis: Calculate the EC50 value for the potentiation of the glutamate response.

Conclusion

This compound is a valuable and versatile scaffold that has enabled the development of a wide array of biologically active molecules. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective modulators of important biological targets. The diverse activities, ranging from anticancer to neuromodulatory effects, underscore the importance of continued structure-activity relationship studies based on this core structure. The experimental protocols and pathway diagrams provided herein serve as a resource for researchers in the ongoing quest for novel therapeutics.

References

Spectroscopic and Structural Elucidation of 4-Chloro-N-phenylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Chloro-N-phenylpicolinamide (CAS Number: 133928-61-7), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on data from structurally related compounds to predict the spectral properties of the title compound. The methodologies for spectroscopic analysis are also detailed, providing a framework for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: 4-chloro-N-phenylpyridine-2-carboxamide

  • Synonyms: this compound

  • CAS Number: 133928-61-7

  • Molecular Formula: C₁₂H₉ClN₂O

  • Molecular Weight: 232.67 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 10.5Singlet (broad)1HAmide N-H
~8.5 - 8.7Doublet1HPyridine H-6
~8.2 - 8.4Doublet1HPyridine H-3
~7.7 - 7.9Doublet of doublets1HPyridine H-5
~7.6 - 7.8Doublet2HPhenyl H-2', H-6'
~7.3 - 7.5Triplet2HPhenyl H-3', H-5'
~7.1 - 7.3Triplet1HPhenyl H-4'

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~162 - 164Carbonyl C=O
~150 - 152Pyridine C-2
~148 - 150Pyridine C-6
~145 - 147Pyridine C-4
~137 - 139Phenyl C-1'
~128 - 130Phenyl C-3', C-5'
~125 - 127Pyridine C-5
~124 - 126Phenyl C-4'
~122 - 124Pyridine C-3
~120 - 122Phenyl C-2', C-6'
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H Stretch (Amide A)
~3050 - 3100MediumC-H Stretch (Aromatic)
~1660 - 1680StrongC=O Stretch (Amide I)
~1580 - 1600MediumC=C Stretch (Aromatic)
~1520 - 1540MediumN-H Bend (Amide II)
~1400 - 1450MediumC-N Stretch
~1050 - 1100StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
232/234[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
139/141[M - C₆H₅N]⁺ (Loss of phenylnitrile)
111/113[C₅H₃ClN]⁺ (Chloropyridine fragment)
92[C₆H₅NH]⁺ (Aniline fragment)
77[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of picolinamides is the coupling of a picolinic acid derivative with an aniline.

  • Activation of 4-Chloropicolinic Acid: To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC or EDC) is added. The reaction is typically stirred at room temperature until the acid is fully converted to its more reactive form (e.g., acid chloride or activated ester).

  • Amide Bond Formation: Aniline is then added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) for fragmentation patterns or electrospray ionization (ESI) for accurate mass determination (HRMS).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Activation Activation (e.g., SOCl₂) 4-Chloropicolinic_Acid->Activation Coupling Amide Coupling Activation->Coupling Aniline Aniline Aniline->Coupling Crude_Product Crude This compound Coupling->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product

Caption: General synthetic workflow for this compound.

Spectroscopic_Characterization cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Pure_Product Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation & Data Tabulation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-N-phenylpicolinamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental data for this compound, this guide combines known information with established principles of pharmaceutical analysis and data from structurally similar molecules to provide a robust framework for its handling, formulation, and analysis. This document details experimental protocols for determining solubility and assessing stability under various conditions, presents data in a structured format, and includes workflow diagrams to guide laboratory practices.

Introduction

This compound is a substituted picolinamide with potential applications in medicinal chemistry and materials science. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental stressors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name 4-chloro-N-phenylpyridine-2-carboxamide---
CAS Number 133928-61-7---
Molecular Formula C₁₂H₉ClN₂O---
Molecular Weight 232.67 g/mol ---
Appearance White to yellow to brown powder or crystals[1]
Melting Point Not explicitly available. Analogous compounds suggest a crystalline solid with a defined melting point.Inferred
pKa Not explicitly available. The pyridine nitrogen is expected to be weakly basic, and the amide proton is weakly acidic.Inferred
LogP Not explicitly available. Predicted to be moderately lipophilic based on its structure.Inferred
Storage 2-8°C, inert atmosphere[1]

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe presence of polar functional groups (amide, pyridine nitrogen) suggests some aqueous solubility, which may be pH-dependent. The analogue 4-chloropicolinamide is reported to be soluble in water[2].
Methanol SolublePolar protic solvent, likely to engage in hydrogen bonding.
Ethanol SolublePolar protic solvent.
Dimethyl Sulfoxide (DMSO) Freely SolubleHighly polar aprotic solvent, excellent solvent for a wide range of organic compounds.
Dichloromethane (DCM) SolubleNon-polar aprotic solvent, suitable for dissolving moderately polar compounds.
Acetone SolublePolar aprotic solvent.
Acetonitrile SolublePolar aprotic solvent.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

3.1.1. Materials

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Syringe filters (0.45 µm)

3.1.2. Procedure

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in units such as mg/mL or g/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Allow undissolved solid to settle C->D E Filter supernatant (0.45 µm filter) D->E F Dilute filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and therapeutic efficacy. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[3][4]. The following conditions are recommended for the forced degradation of this compound.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental SetupPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the amide bond to form 4-chloropicolinic acid and aniline.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursHydrolysis of the amide bond.
Oxidation 3% H₂O₂ at room temperature for 24-48 hoursOxidation of the pyridine ring to form N-oxides.
Thermal Degradation 80°C for 48-72 hours (solid and in solution)General decomposition.
Photostability Exposure to light according to ICH Q1B guidelinesPhotolytic degradation.
Experimental Protocol for a Forced Degradation Study

4.2.1. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

4.2.2. Procedure

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose both the solid compound and a solution to 80°C in an oven.

    • Photodegradation: Expose a solution to light in a photostability chamber as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of mobile phases like acetonitrile and a phosphate buffer is a common starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

G cluster_stress Forced Degradation Conditions A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC-UV/MS H->I J Identify Degradants & Determine Degradation Pathway I->J

Caption: Workflow for conducting a forced degradation study.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the public domain regarding the signaling pathways or mechanisms of action associated with this compound. Picolinamide derivatives, in general, are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors[5]. Further research is required to elucidate the specific biological targets and pathways of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided protocols and predictive information based on analogous structures offer a practical framework for handling, formulating, and analyzing this compound. The successful development of any product containing this compound will necessitate the generation of empirical data through the application of the methodologies outlined in this guide.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-N-phenylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 4-chloro-N-phenylpicolinamide and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Synthesis of this compound Derivatives

The core structure of this compound can be synthesized through the formation of an amide bond between 4-chloropicolinic acid and aniline. Subsequently, various derivatives can be prepared by modifying the phenyl ring or other positions of the picolinamide scaffold. Two primary methods for the synthesis of the parent compound are outlined below.

Method 1: Amide Coupling Using a Carbodiimide Reagent

A common and effective method for forming the amide linkage involves the use of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt).[1]

Experimental Protocol:

To a solution of 4-chloropicolinic acid (1.0 eq) and aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), N,N'-diisopropylcarbodiimide (1.1 eq) and 4-dimethylaminopyridine (0.1 eq) are added. The resulting mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the diisopropylurea byproduct. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Method 2: Acyl Chloride Formation Followed by Amination

An alternative route involves the conversion of 4-chloropicolinic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline to form the amide.

Experimental Protocol:

To a suspension of 4-chloropicolinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-chloropicolinoyl chloride. This intermediate is then dissolved in a fresh portion of anhydrous DCM and cooled to 0 °C. A solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried and concentrated, and the product is purified by recrystallization or column chromatography.

General Synthesis Workflow:

G General Synthesis Workflow for this compound cluster_0 Method 1: Carbodiimide Coupling cluster_1 Method 2: Acyl Chloride Route A 4-Chloropicolinic Acid + Aniline B Amide Coupling (DIC/DMAP or EDC/HOBt) A->B C This compound B->C D 4-Chloropicolinic Acid E Acyl Chloride Formation (SOCl₂ or (COCl)₂) D->E F 4-Chloropicolinoyl Chloride E->F G Amination with Aniline F->G H This compound G->H

General Synthetic Pathways

Characterization of this compound and its Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and physical property measurements.

Compound Molecular Formula Molecular Weight ( g/mol ) 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
This compound C₁₂H₉ClN₂O232.67Data not available in search results.Data not available in search results.Data not available in search results.
N-(4-chloro-2-((phenylthio)methyl)phenyl)picolinamide C₁₉H₁₅ClN₂OS354.8510.52 (s, 1H), 8.48 (d, J = 4.5 Hz, 1H), 8.21 (d, J = 7.8 Hz, 1H), 8.12 (d, J = 8.7 Hz, 1H), 7.83 (t, J = 7.7 Hz, 1H), 7.42–7.38 (m, 3H), 7.24–7.20 (m, 3H), 7.18 (s, 1H), 7.06 (d, J = 2.3 Hz, 1H), 4.06 (s, 2H)[2]162.48, 149.82, 148.29, 137.78, 134.80, 134.58, 132.21, 130.31, 129.71, 129.35, 129.15, 128.63, 127.80, 126.73, 124.20, 122.65, 37.24[2][M+H]⁺ Calculated: 355.0672, Found: 355.0679[2]

Potential Biological Activities and Signaling Pathways

Derivatives of N-phenylpicolinamide have been investigated for a range of biological activities, with some showing promise as inhibitors of key cellular signaling pathways implicated in disease.

Inhibition of Mitochondrial Complex III

Certain N-phenylpicolinamide derivatives have been identified as inhibitors of mitochondrial complex III (cytochrome bc1 complex), a crucial component of the electron transport chain.[3][4] Inhibition of this complex disrupts cellular respiration and ATP production, which can be a therapeutic strategy in diseases with high energy demands, such as cancer.[5] The inhibition of complex III can also lead to the generation of reactive oxygen species (ROS), which can induce apoptosis.[5]

Mitochondrial Complex III Inhibition Pathway:

G Mitochondrial Complex III Inhibition by Picolinamide Derivatives A Picolinamide Derivative B Mitochondrial Complex III (Cytochrome bc1 complex) A->B Inhibits C Electron Transport Chain Disruption B->C is part of D Decreased ATP Production C->D E Increased Reactive Oxygen Species (ROS) C->E F Apoptosis E->F

Mitochondrial Complex III Inhibition
Inhibition of Aurora-B Kinase

Another potential target for picolinamide derivatives is Aurora-B kinase, a key regulator of mitosis.[6][7][8][9] Overexpression of Aurora-B is common in many cancers and is associated with chromosomal instability and tumor progression.[6][9] Inhibitors of Aurora-B can disrupt the proper segregation of chromosomes during cell division, leading to polyploidy and ultimately apoptosis in cancer cells.[7]

Aurora-B Kinase Signaling Pathway:

G Aurora-B Kinase Inhibition by Picolinamide Derivatives A Picolinamide Derivative B Aurora-B Kinase A->B Inhibits C Disruption of Mitotic Spindle Assembly B->C regulates D Incorrect Chromosome Segregation C->D E Polyploidy D->E F Apoptosis E->F

Aurora-B Kinase Inhibition Pathway

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound derivatives. The outlined experimental protocols offer a starting point for the preparation of these compounds, while the characterization data provides a reference for their identification. Furthermore, the exploration of their potential biological activities, specifically the inhibition of mitochondrial complex III and Aurora-B kinase, highlights promising avenues for future research and drug development. The provided diagrams visually summarize the key synthetic and signaling pathways discussed. This compilation of information aims to facilitate further investigation into this important class of molecules.

References

Potential Therapeutic Targets of 4-Chloro-N-phenylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-phenylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. While research on this specific molecule is limited, extensive studies on its close structural analogs, particularly N-phenylpicolinamide derivatives, have revealed significant biological activity. The primary inferred therapeutic target for this class of compounds is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein coupled receptor implicated in a variety of neurological disorders. Derivatives of the broader picolinamide scaffold have also been investigated as Aurora B kinase inhibitors for their potential in cancer therapy. This technical guide consolidates the available preclinical data on these potential targets, providing an in-depth overview of the mechanism of action, supporting quantitative data, and detailed experimental protocols for target validation.

Primary Inferred Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGlu4)

The most compelling evidence for the therapeutic targeting of this compound and its analogs points towards the metabotropic glutamate receptor 4 (mGlu4). Picolinamide derivatives have been extensively studied as positive allosteric modulators (PAMs) of mGlu4.[1][2][3][4] PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation of the glutamatergic system has therapeutic potential in a range of central nervous system (CNS) disorders.

Mechanism of Action at mGlu4

N-phenylpicolinamide derivatives act as positive allosteric modulators of mGlu4.[1][3] This means they bind to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the signaling cascade upon glutamate binding. As a Group III mGlu receptor, mGlu4 is coupled to the Gαi/o subunit of the G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4_ortho mGlu4 Receptor (Orthosteric Site) Glutamate->mGlu4_ortho Binds This compound This compound mGlu4_receptor mGlu4 Receptor (PAM Site) This compound->mGlu4_receptor Binds & Potentiates G_protein Gαi/o Protein mGlu4_ortho->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Structure-Activity Relationship (SAR) and Quantitative Data

Structure-activity relationship studies on N-phenylpicolinamide derivatives have highlighted the importance of substitutions on the phenyl ring for mGlu4 affinity. A study re-exploring these derivatives found that a 4-chloro substitution on the phenyl ring provides the best affinity for mGlu4.[2] While specific EC50 or IC50 values for this compound are not available in the reviewed literature, data for closely related analogs demonstrate potent activity at the mGlu4 receptor.

CompoundStructuremGlu4 EC50 (nM)Reference
VU0366037N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide282[5]
17a3-amino-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide94.5 (human), 128 (rat)[6]
17t3-amino-N-(4-((5-(trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)picolinamide64.6 (human), 46.6 (rat)[6]
183-hydroxy-N-(4-(1,3-dioxoisoindolin-2-yl)phenyl)picolinamide125[6]
Therapeutic Potential

The positive allosteric modulation of mGlu4 has shown promise in preclinical models of several neurological and psychiatric disorders, including:

  • Parkinson's Disease: Activation of mGlu4 can reduce neurotransmitter release in the basal ganglia, offering a potential non-dopaminergic treatment approach.[2]

  • Anxiety and Psychosis: Modulation of glutamatergic signaling through mGlu4 may have anxiolytic and antipsychotic effects.[5]

  • Epilepsy: By dampening excessive neuronal excitability, mGlu4 PAMs could have anti-epileptic properties.

Secondary Inferred Therapeutic Target: Aurora B Kinase

While the primary evidence points to mGlu4, research into the broader picolinamide scaffold has identified other potential therapeutic targets. Notably, derivatives of N-methyl-picolinamide have been shown to inhibit Aurora B kinase, a key regulator of mitosis.

Mechanism of Action of Aurora B Kinase Inhibition

Aurora B kinase is a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis during cell division.[7] Inhibition of Aurora B leads to defects in these processes, resulting in polyploidy (cells with more than two sets of chromosomes) and ultimately apoptosis (programmed cell death) in cancer cells.[7] This makes Aurora B an attractive target for cancer therapy.

Aurora_B_Inhibition_Workflow Picolinamide_Derivative Picolinamide Derivative (e.g., this compound analog) Aurora_B Aurora B Kinase Picolinamide_Derivative->Aurora_B Inhibits Phospho_Histone_H3 Phosphorylated Histone H3 Picolinamide_Derivative->Phospho_Histone_H3 Polyploidy_Apoptosis Polyploidy & Apoptosis Picolinamide_Derivative->Polyploidy_Apoptosis Leads to Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Chromosome_Segregation Proper Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Regulates Phospho_Histone_H3->Chromosome_Segregation Enables

Supporting Data

While no studies have directly tested this compound for Aurora B kinase inhibition, a novel series of N-methyl-picolinamide-4-thiol derivatives displayed potent anti-proliferative activities, with one compound selectively inhibiting Aurora-B kinase. This suggests that the picolinamide scaffold can be adapted to target this kinase.

Experimental Protocols

mGlu4 Positive Allosteric Modulator (PAM) Assays

This is a common functional assay to measure the potentiation of an agonist's effect by a PAM.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a chimeric G-protein (Gqi5) that couples the receptor to the phospholipase C pathway.[8][9]

  • Principle: Activation of the Gq-coupled pathway leads to an increase in intracellular calcium concentration. This can be measured using a calcium-sensitive fluorescent dye like Fluo-4 AM.

  • Protocol Outline:

    • Plate the mGlu4/Gqi5 CHO cells in a 384-well plate and incubate overnight.

    • Load the cells with Fluo-4 AM dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations and incubate for a short period (e.g., 2.5 minutes).

    • Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

    • Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium concentration.

    • The potentiation by the PAM is observed as an increased calcium signal compared to glutamate alone. EC50 values for the PAM can be calculated from the dose-response curve.[10][11]

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate mGlu4/Gqi5 CHO cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight at 37°C Plate_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM dye Incubate_Overnight->Load_Dye Wash_Cells Wash cells with assay buffer Load_Dye->Wash_Cells Add_Compound Add test compound (PAM) Wash_Cells->Add_Compound Add_Glutamate Add EC20 concentration of glutamate Add_Compound->Add_Glutamate Measure_Fluorescence Measure fluorescence (calcium signal) Add_Glutamate->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

This assay directly measures the effect of the PAM on the binding of a radiolabeled orthosteric ligand.

  • Materials: CHO cells expressing mGlu4, a radiolabeled mGlu4 ligand (e.g., [3H]ML128), and the test compound.[12]

  • Principle: The assay determines if the PAM increases the binding affinity of the radiolabeled ligand to the mGlu4 receptor.

  • Protocol Outline:

    • Incubate the mGlu4-expressing cells with a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test compound (PAM).

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by filtration or centrifugation.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • An increase in specific binding of the radioligand in the presence of the PAM indicates positive cooperativity.[12]

Aurora B Kinase Inhibition Assay

This in vitro assay directly measures the inhibition of the kinase's enzymatic activity.

  • Materials: Recombinant Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13]

  • Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

  • Protocol Outline:

    • In a multi-well plate, add the test inhibitor at various concentrations.

    • Add a mixture of the kinase substrate and ATP.

    • Initiate the reaction by adding the recombinant Aurora B kinase.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader. IC50 values can be determined from the dose-response curve.[13][14]

Conclusion

While direct biological data on this compound is not extensively published, the available literature on its close analogs strongly suggests that metabotropic glutamate receptor 4 (mGlu4) is a primary therapeutic target. The role of N-phenylpicolinamide derivatives as positive allosteric modulators of mGlu4 is well-supported by structure-activity relationship studies and preclinical data, indicating potential applications in the treatment of Parkinson's disease and other CNS disorders. Additionally, the broader picolinamide scaffold has shown potential for targeting Aurora B kinase , suggesting a possible, though less direct, avenue for anti-cancer drug development. Further investigation is warranted to definitively characterize the biological activity and therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for such future research.

References

Methodological & Application

The Versatility of 4-Chloro-N-phenylpicolinamide as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-N-phenylpicolinamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chlorine atom on the pyridine ring, allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a particular focus on anticancer agents.

Application Notes

This compound serves as a versatile scaffold for the synthesis of compounds with various pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The presence of the chloro substituent at the 4-position of the picolinamide core makes it amenable to a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, phenols, and thiols. This reaction is a straightforward and widely used method to introduce new functionalities and build molecular complexity.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling this compound with boronic acids or their derivatives. This is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.

    • Buchwald-Hartwig Amination: This reaction provides an efficient method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key strategy for the synthesis of various picolinamide-based kinase inhibitors.

Therapeutic Potential of Derivatives:

Derivatives of this compound have shown significant promise as anticancer agents.[2][3] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5][6] By targeting VEGFR-2, these compounds can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1][7]

Quantitative Data

The following table summarizes the in vitro anticancer activity of representative picolinamide derivatives synthesized from a 4-chloro-picolinamide intermediate. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

Compound IDModification on Picolinamide CoreCancer Cell LineIC50 (µM)
Derivative 1 4-(4-Formamidophenylamino)HepG2 (Liver Cancer)5.2
Derivative 1 4-(4-Formamidophenylamino)HCT116 (Colon Cancer)3.8
Derivative 2 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino)HepG2 (Liver Cancer)2.1
Derivative 2 4-(4-(5-Methylisoxazole-3-carboxamido)phenylamino)HCT116 (Colon Cancer)1.5
Derivative 3 4-(4-(Thiophene-2-carboxamido)phenylamino)HepG2 (Liver Cancer)2.9
Derivative 3 4-(4-(Thiophene-2-carboxamido)phenylamino)HCT116 (Colon Cancer)2.3

Data adapted from a study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which are structurally analogous to derivatives of this compound.[3][8]

Experimental Protocols

1. Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-N-phenylpicolinamide Derivatives

This protocol describes the synthesis of a 4-(substituted-amino)-N-phenylpicolinamide derivative, a key step in the development of various biologically active compounds.

Workflow for Nucleophilic Aromatic Substitution:

G start Start reactants Combine this compound, an amine, and a solvent in a reaction vessel. start->reactants heat Heat the reaction mixture (e.g., 160°C for 1 hour). reactants->heat dissolve Dissolve the cooled mixture in a suitable solvent (e.g., Ethanol). heat->dissolve acidify Acidify the solution (e.g., with concentrated HCl) and reflux. dissolve->acidify isolate Isolate the solid product by filtration. acidify->isolate neutralize Suspend the solid in a basic solution (e.g., 1% NaOH) to obtain the final product. isolate->neutralize end End neutralize->end

Caption: General workflow for the synthesis of 4-amino-N-phenylpicolinamide derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-aminoacetanilide) (1.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, combine this compound and the substituted aniline.

  • Heat the mixture at 160°C for 1 hour with stirring.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in ethanol.[3]

  • Slowly add concentrated HCl dropwise to the solution.

  • Heat the solution to reflux and maintain for 4 hours.[3]

  • Cool the reaction to room temperature, allowing a precipitate to form.

  • Collect the solid by filtration and wash with cold ethanol.

  • Suspend the collected solid in a 1% NaOH solution and stir for 30 minutes to neutralize the hydrochloride salt and yield the final product.[3]

  • Collect the purified product by filtration, wash with water, and dry under vacuum.

2. Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation at the 4-position of the picolinamide core.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L2-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3. Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation at the 4-position of the picolinamide scaffold.

Catalytic Cycle of Buchwald-Hartwig Amination:

G pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)L-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(Cl)(R2NH)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L-NR2 deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K3PO4, 1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent.

  • Add this compound, the amine, and the base.[9]

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway

VEGFR-2 Signaling Pathway in Cancer:

Many picolinamide derivatives synthesized from this compound exhibit their anticancer effects by inhibiting the VEGFR-2 signaling pathway.[4][6] This pathway is crucial for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][7] The diagram below illustrates the key components of the VEGFR-2 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotes Migration Cell Migration MAPK->Migration Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

Caption: Simplified VEGFR-2 signaling pathway in cancer cells.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Based on the 4-Chloro-N-phenylpicolinamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 4-Chloro-N-phenylpicolinamide scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This document provides detailed application notes and protocols for the synthesis, in vitro screening, and cell-based evaluation of kinase inhibitors derived from this scaffold, with a focus on targeting the p38 mitogen-activated protein kinase (MAPK) and B-Raf pathways.

Hypothetical Kinase Inhibitor Profile: Project-4CNPP

For the purpose of these application notes, we will refer to a hypothetical lead compound, Project-4CNPP , a derivative of this compound identified as a potent inhibitor of p38α MAPK.

Data Presentation

The following table summarizes the hypothetical in vitro kinase inhibitory activity of Project-4CNPP. This data is representative of what would be generated during a kinase inhibitor profiling study.

Kinase TargetIC50 (nM)Kinase FamilyNotes
p38α (MAPK14) 15 CMGCPrimary Target
p38β (MAPK11)150CMGC10-fold selectivity over p38β
p38γ (MAPK12)>10,000CMGCHigh selectivity over p38γ
p38δ (MAPK13)>10,000CMGCHigh selectivity over p38δ
B-Raf8,500TKLLow off-target activity
B-Raf (V600E)7,800TKLLow off-target activity on mutant
JNK12,500CMGCModerate off-target activity
ERK1>10,000CMGCHigh selectivity
SRC>10,000TKHigh selectivity

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and are highly dependent on specific assay conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via an amide coupling reaction.

Materials:

  • 4-chloropicolinic acid

  • Aniline

  • Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride): a. To a solution of 4-chloropicolinic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0°C. b. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. c. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: a. Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM. b. In a separate flask, dissolve aniline (1 equivalent) and TEA (2.5 equivalents) in anhydrous DCM. c. Add the acid chloride solution dropwise to the aniline solution at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: In Vitro p38α MAPK Kinase Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.[2]

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 (a p38 substrate)[2]

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

  • Test inhibitors (e.g., Project-4CNPP) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%. b. Prepare a solution of p38α kinase in kinase buffer. c. Prepare a solution of ATF-2 substrate and ATP in kinase buffer.

  • Assay Procedure: a. Add 5 µL of the diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 10 µL of the p38α enzyme solution to each well. c. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 10 µL of the ATF-2/ATP solution to each well. e. Incubate the plate for 60 minutes at 30°C. f. Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. b. Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the DMSO control. c. Fit the data to a dose-response curve to determine the IC50 value.[1]

Protocol 3: Cell-Based Assay for p38 MAPK Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a downstream target of p38 MAPK in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test inhibitor (Project-4CNPP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: a. Seed THP-1 cells in 6-well plates and differentiate with PMA if necessary. b. Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe for total MK2 and GAPDH as loading controls.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-MK2 signal to the total MK2 and GAPDH signals. c. Determine the concentration-dependent inhibition of MK2 phosphorylation by the test compound.

Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P MK2 MK2 p38_MAPK->MK2 P Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors P Project_4CNPP Project-4CNPP (Inhibitor) Project_4CNPP->p38_MAPK p_MK2 p-MK2 Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway and the inhibitory action of Project-4CNPP.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Synthesis Compound Synthesis (this compound) HTS High-Throughput Screening (Biochemical Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Selectivity Selectivity Profiling Lead_Opt->Selectivity Cell_Assays Cell-Based Assays (Target Engagement, Potency) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy (Animal Models) Cell_Assays->In_Vivo Tox Toxicology & PK/PD In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A typical drug discovery workflow for kinase inhibitors.

References

Application Notes and Protocols: 4-Chloro-N-phenylpicolinamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamides represent a class of chemical compounds that have garnered significant interest in the field of antimicrobial drug discovery. While specific antimicrobial activity data for 4-Chloro-N-phenylpicolinamide is not extensively detailed in publicly available literature, research on structurally related picolinamide derivatives has revealed promising antibacterial and antifungal potential. These derivatives have shown potent and selective activity against clinically relevant pathogens, suggesting that the picolinamide scaffold is a valuable starting point for the development of new antimicrobial agents.

This document provides an overview of the antimicrobial potential of the picolinamide class of compounds, based on existing research on its derivatives. It also includes generalized experimental protocols for the synthesis and antimicrobial evaluation of such compounds, which can be adapted for the investigation of this compound.

Antimicrobial Activity of Picolinamide Derivatives

Studies on various picolinamide derivatives have demonstrated their efficacy against both bacterial and fungal pathogens.

Antibacterial Activity

A notable discovery is the potent and selective activity of certain picolinamide derivatives against the anaerobic, spore-forming bacterium Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[1][2][3] Research has identified picolinamide analogs with exquisite potency and selectivity for C. difficile over other gut microbiota.[1] For instance, the compound 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate exhibited impressive activity against a large number of C. difficile strains.[2][3]

The proposed mechanism of action for some of these antibacterial picolinamides is the inhibition of cell wall biosynthesis.[2][3] This targeted approach is crucial for developing narrow-spectrum antibiotics that can effectively treat infections while minimizing the disruption of the natural gut flora.

Antifungal Activity

In addition to antibacterial properties, picolinamide and benzamide scaffolds have been identified as having antifungal capabilities.[4][5][6] Chemogenomic profiling and biochemical assays have identified Sec14p, a major phosphatidylinositol transfer protein in Saccharomyces cerevisiae, as a key target for these compounds.[4][5] The inhibition of this essential protein disrupts lipid metabolism, leading to fungal cell death. This discovery opens up new avenues for the rational design of novel antifungal agents.[4]

Data Presentation: Antimicrobial Activity of Picolinamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected picolinamide derivatives against various microorganisms, as reported in the literature. This data highlights the potential of the picolinamide scaffold in antimicrobial research.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
Picolinamide 87 Clostridioides difficile0.125[1]
MRSA128[1]
Isonicotinamide 4 Clostridioides difficileActive (no specific value given)[1]
MRSAActive (no specific value given)[1]
2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate Clostridioides difficile (101 strains)MIC₅₀: 0.12, MIC₉₀: 0.25[2][3]

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of picolinamide derivatives. These can serve as a starting point for the investigation of this compound.

Protocol 1: Generalized Synthesis of Picolinamide Derivatives

This protocol is based on synthetic schemes reported for analogous compounds.[1]

Materials:

  • Appropriately substituted chloro-cyanopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate)

  • Solvents (e.g., Toluene, Ethanol)

  • Hydrolyzing agent (e.g., NaOH)

  • Coupling agent (e.g., T3P)

  • Amine

Procedure:

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine the chloro-cyanopyridine, arylboronic acid, palladium catalyst, and base in a suitable solvent. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Purification: After cooling, extract the product and purify using column chromatography.

  • Nitrile Hydrolysis: Treat the resulting cyano-derivative with a strong base in an aqueous or alcoholic solution and heat to hydrolyze the nitrile to a carboxylic acid.

  • Amide Coupling: Couple the carboxylic acid with the desired amine using a suitable coupling agent in an appropriate solvent.

  • Final Purification: Purify the final picolinamide product by recrystallization or column chromatography.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitrile Hydrolysis cluster_2 Amide Coupling Chloro-cyanopyridine Chloro-cyanopyridine Step1 Reaction Chloro-cyanopyridine->Step1 Arylboronic acid Arylboronic acid Arylboronic acid->Step1 Pd Catalyst Pd Catalyst Pd Catalyst->Step1 Base Base Base->Step1 Cyano-derivative Cyano-derivative Step1->Cyano-derivative Step2 Hydrolysis Cyano-derivative->Step2 Carboxylic acid Carboxylic acid Step2->Carboxylic acid Step3 Coupling Carboxylic acid->Step3 Amine Amine Amine->Step3 Coupling Agent Coupling Agent Coupling Agent->Step3 Picolinamide Derivative Picolinamide Derivative Step3->Picolinamide Derivative

Caption: Generalized synthetic workflow for picolinamide derivatives.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

G Start Start Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Compound_Dilution Serial Dilution of Test Compound in Plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Incubation Incubate Plate at Appropriate Temperature Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination End End MIC_Determination->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Hypothetical Mechanism of Action Workflow

Based on the findings for other picolinamide derivatives, a potential mechanism of action for this compound could involve the inhibition of essential cellular processes. The following diagram illustrates a hypothetical workflow to investigate this.

G cluster_0 Initial Observation cluster_1 Macromolecular Biosynthesis Assays cluster_2 Target Identification & Validation cluster_3 Confirmation MIC Antimicrobial Activity (MIC Determined) DNA DNA Synthesis Inhibition Assay MIC->DNA RNA RNA Synthesis Inhibition Assay MIC->RNA Protein Protein Synthesis Inhibition Assay MIC->Protein CellWall Cell Wall Synthesis Inhibition Assay MIC->CellWall Target_ID Identify Potential Target Protein (e.g., Sec14p) CellWall->Target_ID If inhibited Biochemical_Assay In Vitro Assay with Purified Target Protein Target_ID->Biochemical_Assay Genetic_Studies Generate Resistant Mutants & Sequence Target Gene Target_ID->Genetic_Studies Mechanism Elucidated Mechanism of Action Biochemical_Assay->Mechanism Genetic_Studies->Mechanism

Caption: Hypothetical workflow for elucidating the mechanism of action.

References

Application Notes and Protocols for In Vitro Biological Activity of 4-Chloro-N-phenylpicolinamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for assessing the in vitro biological activities of 4-Chloro-N-phenylpicolinamide and its structural analogs. The methodologies outlined below are intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Antifungal Activity Assessment

Application Note:

A series of novel picolinamides, including chloro-substituted derivatives, have demonstrated significant antifungal activity against various soil-borne fungi.[1] N-phenyl-(3-chloro)-imino-picolinamide and N-phenyl-(2-chloro)-imino-picolinamide, in particular, have shown high efficacy in inhibiting the growth of Rhizoctonia solani.[1] The following protocols describe the in vitro evaluation of these compounds using a poisoned food technique to determine fungal growth inhibition and effective dose (ED₅₀) values.

Quantitative Data Summary:
CompoundTarget FungusConcentration (µg/mL)Fungal Growth Inhibition (%)ED₅₀ (µg/mL)
N-phenyl-(3-chloro)-imino-picolinamide (4c)R. solani20089.429.1
N-phenyl-(2-chloro)-imino-picolinamide (4b)R. solani20089.0-
N-phenyl-(3-chloro)-imino-picolinamideA. alternata--33.9
4-Chloro picolinamideR. solani / A. alternata--51.4 - 87.2

Data extracted from a study on novel picolinamides.[1]

Experimental Protocol: Fungal Growth Inhibition Assay (Poisoned Food Technique)
  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound derivative) in a suitable solvent like acetone to prepare a stock solution of known concentration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Poisoning the Medium: Allow the sterilized PDA to cool to approximately 45-50°C. Add the required volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, and 200 µg/mL). A control plate should be prepared by adding an equivalent volume of the solvent (acetone) without the test compound.

  • Plating: Pour the PDA, with and without the test compound, into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus (e.g., R. solani, A. alternata), at the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the radial growth of the fungal colony in both control and treated plates.

  • Calculation: Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = ((C - T) / C) * 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

  • ED₅₀ Determination: Use probit analysis of the fungal growth inhibition data to determine the ED₅₀ value, which is the concentration of the compound that inhibits fungal growth by 50%.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Compound Stock Solution C Add Compound to Molten PDA (Poisoned Medium) A->C B Prepare & Sterilize PDA Medium B->C D Pour Plates & Solidify C->D E Inoculate with Fungal Disc D->E F Incubate at 25°C E->F G Measure Colony Diameter F->G H Calculate % Inhibition G->H I Determine ED50 via Probit Analysis H->I

Caption: Workflow for Antifungal Poisoned Food Assay.

Anticancer Activity Assessment (Cell Proliferation)

Application Note:

Derivatives of this compound have been investigated for their potential as antitumor agents.[2][3][4] The in vitro anticancer activity is commonly assessed by evaluating the inhibition of cell proliferation in various human cancer cell lines, such as HepG2 (liver cancer), HCT116 (colon cancer), and T47D (breast cancer).[2][5] The MTT assay is a standard colorimetric method used to determine cell viability and, consequently, the cytotoxic potential of the test compounds.

Quantitative Data Summary:
Compound ClassCell LineActivity MetricValue (mM)
N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB)T47DIC₅₀0.44
N-(phenylcarbamothioyl)-4-chloro-benzamide (4-Cl-PCTB)Vero (Normal)IC₅₀76.10
Hydroxyurea (Reference)T47DIC₅₀4.58

Data extracted from a study on thiourea derivatives.[5]

Experimental Protocol: MTT Cell Proliferation Assay
  • Cell Culture: Culture human cancer cells (e.g., HepG2, HCT116) in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow Diagram:

G A Seed Cancer Cells in 96-Well Plate B Allow Cells to Adhere (Overnight) A->B C Treat Cells with Compound (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability & Determine IC50 H->I

Caption: Workflow for MTT Cell Proliferation Assay.

Enzyme Inhibition Assay (Mitochondrial Complex III)

Application Note:

Specific derivatives, such as N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide, have been identified as inhibitors of mitochondrial complex III (cytochrome bc₁ complex).[6] This enzyme is a critical component of the electron transport chain. Inhibition of its activity disrupts cellular respiration and can be a mechanism for antifungal or pharmaceutical action. The activity can be measured by monitoring the reduction of cytochrome c.

Experimental Protocol: Mitochondrial Complex III Activity Assay
  • Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

  • Reaction Buffer Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate or cuvette, add the following components:

    • Assay buffer

    • Oxidized cytochrome c (e.g., 50 µM)

    • Decylubiquinol (DBH₂) as the substrate (e.g., 50 µM)

    • Test compound (this compound derivative) at various concentrations.

    • A control reaction without the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the isolated mitochondrial preparation (containing complex III).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 550 nm (the peak absorbance for reduced cytochrome c) over time using a spectrophotometer. The rate of cytochrome c reduction is proportional to the activity of complex III.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (no inhibitor) reaction.

    • Plot the percentage of enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathway Diagram:

G cluster_etc Electron Transport Chain ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV Product Cytochrome c (Reduced) ComplexIII->Product e- transfer Inhibitor 4-Chloro-N- phenylpicolinamide Derivative Inhibitor->ComplexIII Inhibition Substrate Decylubiquinol (Substrate) Substrate->ComplexIII

Caption: Inhibition of Mitochondrial Complex III.

References

Application Notes and Protocols for Testing 4-Chloro-N-phenylpicolinamide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 4-Chloro-N-phenylpicolinamide, a potential anti-inflammatory agent, using established animal models of rheumatoid arthritis and inflammatory bowel disease. The protocols detailed below are based on the presumed mechanism of action of this compound as a p38α mitogen-activated protein kinase (MAPK) inhibitor.

Introduction

This compound is a small molecule with potential therapeutic applications in inflammatory diseases. Its chemical structure suggests it may act as an inhibitor of the p38α MAPK signaling pathway, a critical regulator of the inflammatory response. This pathway is implicated in the pathogenesis of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Therefore, evaluating the efficacy of this compound in relevant animal models is a crucial step in its preclinical development.

Presumed Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK signaling cascade is a key pathway that translates extracellular signals into cellular responses, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38α MAPK is a promising therapeutic strategy for a range of inflammatory disorders.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Stress Stress Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TranscriptionFactors->Cytokines Compound 4-Chloro-N- phenylpicolinamide Compound->p38

Caption: Presumed p38α MAPK signaling pathway and the inhibitory action of this compound.

Animal Models for Efficacy Testing

The choice of animal model is critical for evaluating the therapeutic potential of this compound. Based on its presumed anti-inflammatory activity, models of rheumatoid arthritis and inflammatory bowel disease are highly relevant.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is one of the most widely used models for rheumatoid arthritis as it shares many immunological and pathological features with the human disease.[1]

Experimental Workflow:

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Induction:

    • Day 0 (Primary Immunization): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Emulsify bovine CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment:

    • Prophylactic: Begin daily administration of this compound (e.g., via oral gavage) from Day 0 or Day 20.

    • Therapeutic: Begin treatment upon the onset of clinical signs of arthritis (typically around Day 24-28).

    • A vehicle control group and a positive control group (e.g., methotrexate) should be included.

  • Assessment:

    • Clinical Scoring: Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Paw Swelling: Measure paw thickness using a digital caliper every 2-3 days.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies by ELISA.

Hypothetical Data Summary:

GroupMean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)Serum TNF-α (pg/mL)
Vehicle Control12.5 ± 1.83.8 ± 0.4450 ± 65
This compound (10 mg/kg)6.2 ± 1.12.5 ± 0.3210 ± 40
This compound (30 mg/kg)3.1 ± 0.81.9 ± 0.2120 ± 30
Methotrexate (1 mg/kg)4.5 ± 0.92.1 ± 0.2150 ± 35
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.[2][3]

Experimental Workflow:

Caption: Experimental workflow for the DSS-Induced Colitis model.

Detailed Protocol:

  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Induction: Administer 3-5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment:

    • Administer this compound daily by oral gavage starting from Day 0.

    • Include a vehicle control group and a positive control group (e.g., sulfasalazine).

  • Assessment:

    • Disease Activity Index (DAI): Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

    • Body Weight: Monitor and record the body weight of each mouse daily.

    • Colon Length: At the end of the study, sacrifice the mice and measure the length of the colon from the cecum to the anus.

    • Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

Hypothetical Data Summary:

GroupDAI Score (Day 8)Colon Length (cm, Day 8)MPO Activity (U/g tissue)
Vehicle Control10.8 ± 1.55.2 ± 0.58.5 ± 1.2
This compound (20 mg/kg)5.4 ± 1.07.1 ± 0.64.2 ± 0.8
This compound (50 mg/kg)2.9 ± 0.78.5 ± 0.42.1 ± 0.5
Sulfasalazine (100 mg/kg)4.1 ± 0.87.8 ± 0.53.0 ± 0.6

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

To establish a relationship between drug exposure and therapeutic effect, a PK/PD analysis should be conducted.

Logical Relationship:

PKPD_Relationship Dosing Dosing Regimen (Dose, Frequency) PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dosing->PK Exposure Drug Exposure (Plasma Concentration) PK->Exposure PD Pharmacodynamics (PD) (Target Engagement, Biomarker Modulation) Exposure->PD Efficacy Therapeutic Efficacy (Clinical Score Improvement) PD->Efficacy

Caption: Logical relationship in PK/PD analysis for drug development.

Protocol Outline:

  • Pharmacokinetic Study:

    • Administer a single dose of this compound to a separate cohort of animals.

    • Collect blood samples at various time points post-dosing.

    • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Pharmacodynamic Study:

    • In the efficacy studies, collect tissue samples (e.g., inflamed joints, colon) at the end of the study.

    • Measure the levels of phosphorylated p38 MAPK (the activated form) to assess target engagement.

    • Correlate the reduction in p-p38 levels with the observed therapeutic effects.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in robust and clinically relevant animal models of inflammatory diseases. By following these detailed protocols and utilizing the suggested assessment methods, researchers can effectively characterize the therapeutic potential of this compound and generate the necessary data to support its further development. The hypothetical data presented serves as a guide for expected outcomes and data presentation. It is crucial to include appropriate controls and perform rigorous statistical analysis to ensure the validity of the results.

References

Application Notes and Protocols for the Quantification of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-phenylpicolinamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely used analytical technique known for its sensitivity and selectivity.

Section 1: Analytical Method Overview

The recommended analytical approach for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS). This technique offers high specificity by separating the analyte from matrix components chromatographically and detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Key Analytical Parameters:

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for picolinamide compounds.

  • Mode of Operation: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

A patent document (WO2021105908A1) describes an LC-MS method ("Method-D1") used for the analysis of related compounds.[1][2] While the specific quantitative data for this compound was not provided, the chromatographic conditions can be adapted as a starting point for method development.

Section 2: Experimental Protocols

This section details the experimental procedures for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended (e.g., Deuterated this compound). If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • The biological matrix of interest (e.g., plasma, urine, tissue homogenate)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices like plasma.

  • Spiking: To a 100 µL aliquot of the biological sample, add the internal standard to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following is a proposed starting method for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be necessary for specific instrumentation and matrices.

Table 1: Proposed LC-MS/MS Parameters

ParameterProposed Condition
LC System UHPLC System
Column XSelect C18 (50 mm x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3.5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of the reference standard. Expected precursor ion [M+H]⁺ for C12H9ClN2O is m/z 233.04.

Note: The MRM transitions (precursor ion → product ion) and associated collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Section 3: Data Presentation and Method Validation

For a quantitative method to be reliable, it must be validated according to regulatory guidelines (e.g., FDA or ICH). The following table summarizes the typical validation parameters and expected acceptance criteria for a bioanalytical method.

Table 2: Summary of Quantitative Validation Parameters (Hypothetical Data)

ParameterConcentration Range (ng/mL)Result (Hypothetical)Acceptance Criteria
Linearity (r²) 1 - 10000.998≥ 0.99
Lower Limit of Quant. 1Signal-to-Noise > 10Signal-to-Noise ≥ 10
Accuracy (% Bias) LQC (3), MQC (300), HQC (800)-5.2% to 4.5%Within ±15% (±20% for LLOQ)
Precision (% RSD) LQC (3), MQC (300), HQC (800)≤ 8.7%≤ 15% (≤ 20% for LLOQ)
Matrix Effect Low and High Conc.95% - 103%Consistent and reproducible
Recovery Low, Medium, High Conc.> 85%Consistent and reproducible
Stability (Freeze-Thaw) Low and High Conc.Within ±10% of nominalWithin ±15% of nominal
Stability (Short-Term) Low and High Conc.Within ±8% of nominalWithin ±15% of nominal

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control. The data presented in this table is for illustrative purposes and would need to be generated during actual method validation.

Section 4: Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is Spike add_precip Add Precipitation Solvent (ACN) add_is->add_precip vortex Vortex add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep HPLC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc quant Quantification data_proc->quant

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship in developing and validating a quantitative analytical method.

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis select_tech Select Analytical Technique (LC-MS/MS) optimize_lc Optimize LC Parameters (Column, Mobile Phase, Gradient) select_tech->optimize_lc optimize_ms Optimize MS/MS Parameters (MRM Transitions, Voltages) select_tech->optimize_ms sample_prep Develop Sample Preparation select_tech->sample_prep linearity Linearity & Range optimize_lc->linearity selectivity Selectivity optimize_ms->selectivity matrix_effect Matrix Effect sample_prep->matrix_effect accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability Stability precision->stability routine Sample Quantification selectivity->routine stability->routine matrix_effect->routine

Caption: Logical flow of analytical method development and validation.

References

4-Chloro-N-phenylpicolinamide as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Chloro-N-phenylpicolinamide in Organic Synthesis

Abstract

This compound is a versatile heterocyclic building block crucial for the synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring activated by a chlorine atom at the 4-position and a phenylamide group at the 2-position, makes it a valuable intermediate in the development of new agrochemicals and pharmaceuticals.[1] The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for utilizing this compound in key synthetic transformations.

Physicochemical Properties and Handling

This compound is typically supplied as a solid. Proper handling and storage are essential to maintain its integrity.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 133928-61-7[1]
Molecular Formula C₁₂H₉ClN₂O[1]
Molecular Weight 232.67 g/mol [1]
Appearance Solid-
Storage Room temperature, dry, sealed conditions[1]

Synthesis of this compound

While numerous suppliers offer this reagent, a common synthetic route involves the amidation of a 4-chloropicolinic acid derivative. The following protocol is a representative procedure for the synthesis of similar picolinamides.

General Synthesis Workflow

The synthesis typically starts from a commercially available picolinic acid, which is activated and then reacted with aniline.

cluster_synthesis Synthesis of this compound PicolinicAcid 4-Chloropicolinic Acid Activation Activation (e.g., SOCl₂) PicolinicAcid->Activation AcidChloride 4-Chloropicolinoyl Chloride Activation->AcidChloride Amidation Amidation (Aniline, Base) AcidChloride->Amidation Target 4-Chloro-N- phenylpicolinamide Amidation->Target

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard amide coupling procedures.

  • Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in DCM dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford the final product, this compound.

Applications as a Synthetic Building Block

The primary utility of this compound stems from the reactivity of the C4-chloro substituent on the pyridine ring. This position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the picolinamide group activates the C4-position for attack by nucleophiles.[2][3] This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols.

cluster_snar Nucleophilic Aromatic Substitution (SNAr) Pathway Start 4-Chloro-N- phenylpicolinamide Conditions Base, Heat Start->Conditions Nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ROH, RSH) Nucleophile->Conditions Product 4-Substituted-N- phenylpicolinamide Conditions->Product Chloride Displacement

Caption: Logical workflow for SNAr reactions.

This protocol is adapted from the synthesis of related 4-amino-picolinamide derivatives.[4]

  • Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 160 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-N-phenylpicolinamide derivative.

Table 2: Representative SNAr Reaction Data (Analogous System)

Starting MaterialNucleophileConditionsProductYieldReference
4-Chloro-N-methyl picolinamide4-amino-N-methylbenzamide160 °C, 1 h, neat4-(4-Aminophenylamino)-N-methylpicolinamideNot specified[4]
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for Pd-catalyzed cross-coupling reactions, which are fundamental for forming C-C and C-N bonds.

The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, to form a C-C bond.[5][6] This is a powerful method for synthesizing biaryl compounds.

This is a general protocol for Suzuki couplings on chloro-pyridine scaffolds.[7]

  • Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq) in a solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst.

  • Catalyst System: Common catalyst systems include Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos or XPhos (2-4 mol%).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-110 °C for 6-24 hours.

  • Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to isolate the 4-aryl-N-phenylpicolinamide product.

This reaction forms a C-N bond by coupling the aryl chloride with an amine, offering a complementary approach to SNAr that often proceeds under milder conditions and with a broader substrate scope.[8][9][10]

This is a general protocol for the Buchwald-Hartwig amination of chloro-pyridines.[11][12]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction until completion (2-18 hours). Cool the mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude residue via silica gel chromatography to obtain the desired 4-amino-N-phenylpicolinamide derivative.

Table 3: Common Conditions for Cross-Coupling Reactions

ReactionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki Coupling Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O100
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)XPhos (3%)NaOtBu (1.4)Toluene110

Conclusion

This compound is a highly valuable and reactive intermediate. Its utility in organic synthesis is centered on the selective functionalization of the C4-position of the pyridine ring. The protocols provided herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in medicinal chemistry and materials science to generate diverse libraries of novel picolinamide derivatives. The straightforward application of these methods underscores the importance of this building block in modern drug discovery and agrochemical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-N-phenylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-N-phenylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this key intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing targeted solutions to enhance reaction yield and purity.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and inefficient.[1][2] Activating the carboxylic acid group of 4-chloropicolinic acid is crucial. If you are using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1] For milder conditions, consider using peptide coupling reagents.[1][2][3]

  • Suboptimal Coupling Reagent Choice: The choice of coupling reagent can significantly impact the yield. Carbodiimides like DCC and EDC are common, but can sometimes lead to side products and racemization if applicable.[1][2][3] For challenging couplings, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) often provide higher yields and faster reaction times with minimal side reactions.[2][3]

  • Reaction Conditions: Temperature and solvent play a critical role. While some reactions proceed well at room temperature, others may require heating to go to completion.[4][5] Ensure your solvent is appropriate for the chosen coupling reagent and is anhydrous. Common solvents for amide coupling reactions include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).[1][4]

  • Base Selection: An appropriate base is necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[1] Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used.[1] The choice and amount of base should be optimized for your specific reaction conditions.

Q2: I am observing significant impurity formation in my crude product. How can I identify and minimize these impurities?

A2: Impurity formation is a common issue. The nature of the impurities depends on the synthetic route employed.

  • Unreacted Starting Materials: The most common impurities are unreacted 4-chloropicolinic acid and aniline. To minimize these, consider using a slight excess (1.1-1.2 equivalents) of one of the reactants, typically the more easily removable one. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time to ensure complete consumption of the limiting reagent.

  • Side Products from Coupling Reagents: Carbodiimide reagents like DCC can form N-acylurea byproducts, which can be difficult to remove.[3] Using reagents like EDC can simplify purification as the urea byproduct is water-soluble.[3]

  • Hydrolysis: If moisture is present in the reaction, the activated carboxylic acid intermediate can hydrolyze back to 4-chloropicolinic acid.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and reagents is crucial.

  • Purification Strategy: A proper work-up procedure is essential to remove impurities. This typically involves sequential washes of the organic layer with a dilute acid (to remove unreacted aniline and basic impurities), followed by a dilute base (to remove unreacted 4-chloropicolinic acid and acidic impurities), and finally a brine wash.[6] Further purification can be achieved by recrystallization or column chromatography.[6]

Q3: The purification of my final product is challenging. What are the recommended methods for obtaining high-purity this compound?

A3: Effective purification is key to obtaining a high-quality product.

  • Aqueous Work-up: As a first step, a thorough aqueous work-up is highly recommended. Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic solution sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities like aniline, followed by a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃) to remove acidic impurities like 4-chloropicolinic acid.[6] A final wash with brine will help to remove residual water.[6]

  • Recrystallization: Recrystallization is an effective method for purifying solid products. The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents to try for picolinamide derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5][6]

  • Silica Gel Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. A suitable solvent system (eluent) needs to be determined using TLC. A common starting point for picolinamide derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the amide coupling of 4-chloropicolinic acid and aniline. This typically involves activating the carboxylic acid group of 4-chloropicolinic acid, followed by the addition of aniline.

Q2: How can I activate the carboxylic acid of 4-chloropicolinic acid?

A2: There are several methods to activate the carboxylic acid:

  • Conversion to Acyl Chloride: Reacting 4-chloropicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF, will form the more reactive 4-chloropicolinoyl chloride.[1][4][8] This intermediate can then be reacted with aniline.

  • Using Coupling Reagents: A wide variety of amide coupling reagents can be used to facilitate the reaction directly between the carboxylic acid and the amine.[1][2][3] These reagents are often used in peptide synthesis and include carbodiimides (DCC, EDC), phosphonium salts (PyBOP, BOP), and aminium/uronium salts (HATU, HBTU, TBTU).[2][3]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed.

  • Reagent Handling: Many of the reagents used in this synthesis are hazardous. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Coupling reagents and their byproducts can be irritants or toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Monitoring: Monitor the reaction progress to avoid prolonged heating, which can lead to decomposition and the formation of unwanted byproducts.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentByproductAdvantagesDisadvantages
DCC (Dicyclohexylcarbodiimide)O-acylisoureaDicyclohexylurea (DCU)Inexpensive, effectiveDCU is poorly soluble, can be difficult to remove[3]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisoureaWater-soluble ureaByproduct is easily removed by aqueous work-up[1][3]More expensive than DCC
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Activated esterTetramethylureaFast reaction times, high yields, low racemization[3]Expensive
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Activated esterHexamethylphosphoramide (HMPA) related byproductsHighly effective for hindered couplingsPotential for carcinogenic byproducts

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride Formation

  • Acyl Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, warm the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Amide Formation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the freshly prepared acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Synthesis of this compound using a Coupling Reagent (HATU)

  • Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification start 4-Chloropicolinic Acid activator Activating Agent (e.g., SOCl2 or HATU) start->activator activated_intermediate Activated Intermediate activator->activated_intermediate coupling Coupling Reaction activated_intermediate->coupling aniline Aniline aniline->coupling crude_product Crude Product coupling->crude_product workup Aqueous Work-up crude_product->workup purification_method Recrystallization or Column Chromatography workup->purification_method final_product Pure 4-Chloro-N- phenylpicolinamide purification_method->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield? check_activation Check Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents solution_activation Use a more potent coupling reagent (e.g., HATU) check_activation->solution_activation Ineffective? solution_conditions Optimize solvent, temperature, and base check_conditions->solution_conditions Suboptimal? solution_reagents Use fresh, anhydrous reagents and optimize reactant ratios check_reagents->solution_reagents Issues found?

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Purification of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloro-N-phenylpicolinamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloropicolinic acid and aniline, as well as byproducts from the coupling reaction. If the synthesis involves an acyl chloride intermediate, hydrolysis of this intermediate can lead to the presence of 4-chloropicolinic acid in the final product.

Q2: Which purification techniques are most effective for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and can yield high-purity crystalline material. Column chromatography is useful for separating the desired product from impurities with different polarities.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: A good starting point for single-solvent recrystallization is an alcohol like ethanol or isopropanol. For two-solvent systems, a combination of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., hexanes) can be effective. It is always recommended to perform small-scale solvent screening to find the optimal conditions.

Q4: My purified this compound has a low melting point and appears as an off-white or yellowish powder. What could be the issue?

A4: A low or broad melting point and discoloration are often indicative of residual impurities. Unreacted starting materials or byproducts can depress the melting point. The yellowish color may be due to chromophoric impurities. Further purification by recrystallization or column chromatography is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly.- Add a small amount of a non-solvent (anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.- Try a different solvent system with lower dissolving power.- Ensure a slow cooling rate by insulating the flask.
Low recovery of purified product - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Cool the filtrate in an ice bath to maximize crystal precipitation.
No crystal formation upon cooling The solution is supersaturated, or nucleation is inhibited.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solvent to evaporate slowly to increase the concentration.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC) The eluent system does not have the optimal polarity.- Optimize the solvent system by testing different ratios of a polar and non-polar solvent using Thin Layer Chromatography (TLC). A common system is a gradient of ethyl acetate in hexanes.[1]
Product streaking on the TLC plate and column The compound may be interacting too strongly with the acidic silica gel.- Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[2]
Low recovery of the product from the column - The product is strongly adsorbed to the silica gel.- The compound is not sufficiently soluble in the mobile phase.- Gradually increase the polarity of the eluent during elution.- If the product is still retained, consider flushing the column with a more polar solvent like methanol.- Ensure the chosen eluent system provides adequate solubility for your compound.

Data Presentation

Table 1: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemPolarityExpected Outcome
EthanolPolar ProticGood for single-solvent recrystallization, often yielding well-defined crystals.[1]
IsopropanolPolar ProticSimilar to ethanol, can provide high-purity crystals.[1]
Ethyl Acetate/HexanesMixed (Polar Aprotic/Nonpolar)A versatile two-solvent system where the ratio can be adjusted for optimal solubility and crystal formation.[2]
TolueneAromaticCan be effective for aromatic compounds, potentially leading to good crystal growth.
Acetone/WaterMixed (Polar Aprotic/Polar Protic)A possible two-solvent system, with water acting as the anti-solvent.

Table 2: Typical Flash Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is a common starting point.[1]
Sample Loading The crude product should be dissolved in a minimal amount of the initial mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel before loading onto the column ("dry loading").
Monitoring Thin-Layer Chromatography (TLC) with UV visualization.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Preparation (Dry Loading): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude 4-Chloro-N- phenylpicolinamide Recrystallization Recrystallization Crude->Recrystallization Option 1 ColumnChrom Column Chromatography Crude->ColumnChrom Option 2 PureProduct Pure Product Recrystallization->PureProduct ColumnChrom->PureProduct TLC TLC Analysis PureProduct->TLC MeltingPoint Melting Point PureProduct->MeltingPoint

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Recrystallization Recrystallization Problem? Start->Recrystallization Column Column Chromatography Problem? Start->Column Recrystallization->Column No OilingOut Oiling Out Recrystallization->OilingOut Yes LowRecoveryRecrys Low Recovery Recrystallization->LowRecoveryRecrys Yes NoCrystals No Crystals Recrystallization->NoCrystals Yes PoorSeparation Poor Separation Column->PoorSeparation Yes Streaking Streaking Column->Streaking Yes LowRecoveryColumn Low Recovery Column->LowRecoveryColumn Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-N-phenylpicolinamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of my desired this compound. What are the common causes and how can I improve it?

A1: Low yields can arise from several factors, primarily related to incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot:

  • Inadequate Activation of 4-Chloropicolinic Acid: The carboxylic acid needs to be activated to react with the aniline.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount. For challenging couplings, consider switching to a more potent activating agent. If using thionyl chloride (SOCl₂), ensure it is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

  • Poor Nucleophilicity of Aniline: Aniline is a relatively weak nucleophile.

    • Solution: The reaction may require a suitable base to deprotonate the aniline or to neutralize any acid generated during the reaction. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessive heat can lead to degradation.

Q2: My final product is impure, showing multiple spots on the TLC. What are the likely side reactions and impurities?

A2: Several side reactions can lead to impurities in your final product. The table below summarizes the most common side reactions, their causes, and solutions.

Side Reaction/ImpurityCauseTroubleshooting and Prevention
Unreacted Starting Materials Incomplete reaction due to insufficient activation, low temperature, or short reaction time.Increase reaction time, temperature, or the amount of coupling reagent. Ensure accurate stoichiometry of reactants.
N,N-Diacylation of Aniline The initially formed amide is deprotonated by a strong base and reacts with another molecule of the activated carboxylic acid. This is more likely with highly activated acylating agents.Add the activated 4-chloropicolinic acid or acyl chloride slowly to the aniline solution. Use a milder base or avoid a large excess of the activating agent.
Self-condensation of 4-Chloropicolinic Acid The activated carboxylic acid reacts with another molecule of 4-chloropicolinic acid to form an anhydride.Pre-activate the carboxylic acid at a low temperature before adding the aniline. Add the aniline promptly after the activation step.
Guanidinylation of Aniline This is a specific side reaction when using uronium-based coupling reagents like HATU or HBTU. The aniline attacks the coupling reagent itself.[1]Add the aniline to the reaction mixture only after the carboxylic acid has been pre-activated with the coupling reagent. Avoid using a large excess of the uronium reagent.[1]
N-Acylurea Formation A common side reaction with carbodiimide coupling reagents like EDC. The activated O-acylisourea intermediate rearranges to a stable N-acylurea.This side reaction is temperature-dependent, so running the reaction at lower temperatures is recommended. The addition of HOBt or Oxyma Pure can suppress this side reaction.
Pyridine N-Oxide Formation If oxidizing agents are present or if certain activation methods are used, the nitrogen on the pyridine ring can be oxidized.Ensure that no oxidizing agents are present as contaminants. If N-oxide formation is persistent, consider alternative synthetic routes or purification methods to separate the N-oxide impurity.
Quaternization of Pyridine Nitrogen The nitrogen atom of the pyridine ring can be alkylated or acylated, especially if reactive electrophiles are present.Avoid using alkylating agents as solvents or reagents if possible. The basicity of the pyridine nitrogen is relatively low, but this can be a side reaction under certain conditions.

Q3: How can I effectively purify my crude this compound?

A3: A combination of aqueous workup and chromatography or recrystallization is typically effective.

  • Aqueous Workup:

    • Acid Wash: Use a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline and other basic impurities.

    • Base Wash: A wash with a weak base solution (e.g., saturated sodium bicarbonate) will remove unreacted 4-chloropicolinic acid and acidic byproducts.

  • Chromatography:

    • Column chromatography on silica gel is a standard method for separating the desired product from closely related impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization:

    • If the crude product is a solid, recrystallization from a suitable solvent system can provide a highly pure product. Common solvents to try include ethanol, isopropanol, or mixtures with water.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amide Synthesis

Coupling ReagentCommon ByproductsAdvantagesDisadvantages
SOCl₂ HCl, SO₂Inexpensive, highly reactive.Harsh conditions, can be incompatible with sensitive functional groups.
HATU/HBTU Tetramethylurea, HOBt/HOAt, Guanidinium byproduct[1]High coupling efficiency, fast reaction rates.[1]Can lead to guanidinylation of the amine.[1]
EDC/HOBt N,N'-dialkylurea, HOBt, N-acylureaWater-soluble byproducts are easily removed during workup. Milder conditions.Can lead to N-acylurea formation.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride using Thionyl Chloride (SOCl₂)

  • Activation of 4-Chloropicolinic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloropicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting 4-chloropicolinoyl chloride can be used directly in the next step.

  • Amide Formation: Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool the aniline solution to 0 °C and slowly add the acyl chloride solution.

  • Workup and Purification: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis using HATU as a Coupling Reagent

  • Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add aniline (1.0 eq) to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_activation Activation cluster_product Product 4-Chloropicolinic_Acid 4-Chloropicolinic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) 4-Chloropicolinic_Acid->Activated_Intermediate Coupling Reagent Aniline Aniline Target_Product This compound Aniline->Target_Product Base Activated_Intermediate->Target_Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Side_Reactions Are Side Reactions Occurring? Check_Activation->Check_Side_Reactions Yes Optimize_Activation Increase/Change Coupling Reagent Check_Activation->Optimize_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Side_Reactions->Check_Conditions No Modify_Addition Modify Reagent Addition Sequence Check_Side_Reactions->Modify_Addition Yes Optimize_Temp_Time Adjust Temperature and/or Time Check_Conditions->Optimize_Temp_Time No Purification Optimize Purification (Wash, Chromatography, Recrystallization) Check_Conditions->Purification Yes Optimize_Activation->Check_Side_Reactions Modify_Addition->Check_Conditions Optimize_Temp_Time->Purification Success High Yield & Purity Purification->Success

Caption: A troubleshooting workflow for low yield or impure product.

Side_Reactions Activated_Acid Activated 4-Chloropicolinic Acid Target_Product Desired Amide Activated_Acid->Target_Product Self_Condensation Anhydride Formation Activated_Acid->Self_Condensation + 4-Chloropicolinic Acid Aniline Aniline Aniline->Target_Product Guanidinylation Guanidinium Byproduct Aniline->Guanidinylation + Uronium Reagent Diacylation N,N-Diacylation Target_Product->Diacylation Excess Activated Acid + Strong Base

References

Technical Support Center: Improving Solubility of 4-Chloro-N-phenylpicolinamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Chloro-N-phenylpicolinamide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a chemical compound with the molecular formula C₁₂H₉ClN₂O and a molecular weight of 232.67 g/mol .[1][2] Its structure suggests it is likely a poorly water-soluble compound, a common challenge for many new chemical entities in drug discovery.[3][4]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is the likely cause and what are the initial steps to troubleshoot this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds when the concentration of the organic solvent is significantly reduced upon dilution in an aqueous medium.[5][6] The initial troubleshooting steps should focus on optimizing the stock solution concentration and the final solvent concentration in the assay. It is recommended to keep the final DMSO concentration in cell-based assays as low as possible, typically below 1%, to avoid solvent-induced artifacts.[5][7]

Q3: What are the primary strategies for improving the solubility of this compound for my in vitro assay?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[8][9] The most common approaches include:

  • Co-solvents: Using water-miscible organic solvents in combination with your primary solvent (e.g., DMSO).[8][10]

  • pH Modification: Adjusting the pH of the assay buffer can increase the solubility of ionizable compounds.[5][11]

  • Surfactants: Employing non-ionic surfactants to form micelles that can encapsulate the hydrophobic compound.[5][12]

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[13][14][15][16][17]

The choice of method depends on the specific requirements of your assay and the physicochemical properties of the compound.

Troubleshooting Guide

Issue: My compound precipitates out of solution during the experiment.

  • Question: I've prepared my this compound in 100% DMSO, but it precipitates when added to the cell culture medium. What should I do?

    • Answer: First, determine the maximum tolerable concentration of DMSO for your specific cell line, which is often between 0.1% and 0.5%.[18] Prepare a more concentrated stock solution in DMSO so that the final concentration in your assay medium remains within this tolerable range. If solubility is still an issue, consider the systematic approach outlined in the diagram below.

Issue: Low or inconsistent results in activity-based assays.

  • Question: I am seeing lower than expected activity or high variability in my results. Could this be related to solubility?

    • Answer: Yes, poor solubility can lead to an underestimation of the compound's true potency. If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration. Visually inspect your assay plates for any signs of precipitation. If none are visible, consider performing a solubility assessment in your final assay buffer.

Quantitative Data Summary

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical scenario for guiding experimental design. Actual solubility should be determined empirically.

Table 1: Hypothetical Solubility of this compound in Common Solvents.

SolventSolubility (mg/mL)
DMSO> 50
Ethanol5 - 10
Methanol2 - 5
Propylene Glycol10 - 20
Water< 0.01

Table 2: Hypothetical Aqueous Solubility of this compound with Different Solubilization Methods.

MethodConcentration of ExcipientApparent Solubility (µg/mL)Fold Increase
Control (Aqueous Buffer)-< 1-
Co-solvent (Ethanol)5% (v/v)15~15
pH AdjustmentpH 9.05~5
Surfactant (Tween® 80)0.1% (w/v)50~50
Cyclodextrin (HP-β-CD)10 mM100~100

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Determine Molecular Weight: The molecular weight of this compound is 232.67 g/mol .[1][2]

  • Calculate Required Mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 232.67 g/mol = 0.0023267 g = 2.33 mg

  • Dissolution: Weigh 2.33 mg of this compound and dissolve it in 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, but the compound's stability under these conditions should be considered.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a 20 mM stock solution of HP-β-CD in your desired aqueous assay buffer.

  • Compound Addition: Add your concentrated DMSO stock of this compound to the HP-β-CD solution to achieve the desired final compound concentration. The final DMSO concentration should be kept below 1%.

  • Equilibration: Gently mix the solution and allow it to equilibrate for at least one hour at room temperature.

  • Filtration (Optional): To determine the maximum soluble concentration, prepare a supersaturated solution, allow it to equilibrate overnight, and then filter through a 0.22 µm filter to remove any undissolved precipitate before quantifying the concentration in the filtrate.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound stock_solution Prepare Concentrated Stock Solution in 100% DMSO start->stock_solution check_final_dmso Check Final DMSO Concentration in Assay Medium stock_solution->check_final_dmso dmso_ok < 1% DMSO? check_final_dmso->dmso_ok Yes increase_stock Increase Stock Concentration check_final_dmso->increase_stock No solubility_issue Still Solubility Issues? dmso_ok->solubility_issue increase_stock->check_final_dmso co_solvent Try Co-solvents (e.g., Ethanol, PG) solubility_issue->co_solvent Yes ph_modification pH Modification solubility_issue->ph_modification Yes surfactants Use Surfactants (e.g., Tween® 80) solubility_issue->surfactants Yes cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) solubility_issue->cyclodextrins Yes proceed Proceed with Assay solubility_issue->proceed No test_excipient_toxicity Test Excipient for Assay Interference/Toxicity co_solvent->test_excipient_toxicity ph_modification->test_excipient_toxicity surfactants->test_excipient_toxicity cyclodextrins->test_excipient_toxicity optimize_concentration Optimize Excipient Concentration test_excipient_toxicity->optimize_concentration optimize_concentration->proceed

Caption: A decision-making workflow for improving the solubility of this compound.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

References

troubleshooting low yield in picolinamide derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Picolinamide Derivative Synthesis

This guide provides troubleshooting strategies and frequently asked questions to address common issues, particularly low reaction yields, encountered during the synthesis of picolinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction shows a low yield. What are the most common initial checks?

A: Start by verifying the quality and dryness of your reagents and solvents. Moisture can significantly hinder the reaction by hydrolyzing coupling agents or the activated carboxylic acid intermediate. Ensure your amine and carboxylic acid starting materials are pure, as impurities can interfere with the reaction. Also, confirm that your reaction stoichiometry is correct, particularly the equivalents of the coupling agent and base.

Q2: What is a common side reaction when using coupling reagents like DCC or EDC?

A: A frequent side reaction is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (DCC or EDC), rearranges.[1] This rearranged product is a stable amide that will not react with the amine, thus lowering the yield of the desired picolinamide. The use of additives like HOBt or HOAt can help suppress this side reaction.

Q3: Can steric hindrance from my starting materials affect the reaction?

A: Yes, steric hindrance is a major factor that can lead to low yields in amide bond formation.[2][3] If either the picolinic acid derivative or the amine has bulky groups near the reacting centers, the nucleophilic attack of the amine on the activated carboxylic acid becomes slow and difficult.[2][4] In such cases, longer reaction times, higher temperatures, or specialized coupling reagents designed for hindered substrates may be necessary.

Q4: My reaction with thionyl chloride to form the acyl chloride resulted in an unexpected chlorinated byproduct. Why did this happen?

A: When activating picolinic acid with thionyl chloride, chlorination of the pyridine ring, particularly at the 4-position, can occur as a side reaction.[5][6][7] This leads to the formation of 4-chloropicolinamide derivatives alongside the desired product, reducing the overall yield of the target molecule.[5][7]

Troubleshooting Guide for Low Yields

This section provides a more detailed, question-based approach to resolving specific problems during synthesis.

Category 1: Reagent and Substrate Issues

Q: I suspect my coupling reagent is inactive. How can I test this? A: Carbodiimide coupling reagents like EDC and DCC are sensitive to moisture and can degrade over time. It's best to use a fresh bottle or a properly stored reagent. To test activity, you can run a small-scale, reliable control reaction with simple, unhindered starting materials (e.g., benzoic acid and benzylamine) that are known to work well. If this control reaction also fails or gives a low yield, your coupling reagent is likely the problem.

Q: My starting amine is electron-deficient, and the reaction is very sluggish. What can I do? A: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles, which makes amide coupling challenging. To improve yields, you may need to use more powerful coupling reagents like HATU or HBTU, which are known to be effective for difficult couplings.[8] Increasing the reaction temperature and extending the reaction time can also help drive the reaction to completion. A specific protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for such cases.[9]

Category 2: Reaction Condition Optimization

Q: What is the optimal order of addition for reagents in a typical amide coupling reaction? A: The order of addition can be crucial. Generally, the carboxylic acid, solvent, and any additives (like HOBt) are mixed first. The coupling reagent (e.g., EDC) is then added to form the activated ester. The amine and a non-nucleophilic base (like DIPEA or triethylamine) are added last.[10] Adding the amine before the coupling reagent is fully reacted with the carboxylic acid can lead to side reactions where the amine reacts directly with the coupling agent.

Q: How do I choose the right solvent and base for my reaction? A: The choice of solvent and base can significantly impact the reaction yield.

  • Solvents: Aprotic polar solvents like DMF, acetonitrile (ACN), and dichloromethane (DCM) are commonly used.[8] Acetonitrile and DCM have been found to provide good results in many picolinamide syntheses.[9][10]

  • Bases: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as a starting material.[8][10] The base should be non-nucleophilic to avoid competing with the primary/secondary amine in the reaction.

Q: The literature reports a high yield for a similar reaction, but I am consistently getting low yields. What could be the reason? A: Discrepancies between literature-reported yields and experimental results are common.[11] Several factors could be at play:

  • Purity of Materials: The purity of starting materials and solvents in the original report might be higher.

  • Reaction Scale: Yields can sometimes vary with the scale of the reaction.

  • Work-up and Purification: Product loss during extraction, washing, or column chromatography can significantly lower the isolated yield.[11] It's important to optimize your purification process to minimize such losses.

Data Presentation: Coupling Reagent Comparison

The following table summarizes the effectiveness of different coupling conditions for the synthesis of an amide from an electron-deficient amine and a functionalized carboxylic acid, demonstrating the importance of reagent choice.

EntryCoupling Reagent(s)Base (equiv.)SolventTime (h)Yield (%)
1HATU (1 equiv)DIPEA (5)DMF538
2BOPCl (1.5 equiv)Et₃N (3)CH₂Cl₂4828
3DCC (2 equiv) / DMAP (1 equiv)-CH₂Cl₂428
4EDC (1 equiv) / DMAP (1 equiv)DIPEA (5)ACN4211
5EDC (1 equiv) / DMAP (1 equiv) / HOBt (0.1 equiv)-ACN4272
Data adapted from a study on challenging amide couplings.[9]

Experimental Protocols

Protocol 1: General Picolinamide Synthesis using EDC/HOBt

This protocol describes a general method for coupling a picolinic acid derivative with a primary or secondary amine.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the picolinic acid derivative (1.0 equiv), 1-Hydroxybenzotriazole (HOBt, 1.2 equiv), and anhydrous acetonitrile (ACN) or dichloromethane (DCM).

  • Activation: Stir the mixture at room temperature until all solids are dissolved. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in one portion. Let the mixture stir for 15-30 minutes to allow for the formation of the activated HOBt ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure picolinamide derivative.

Visualizations

General Workflow for Picolinamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of picolinamide derivatives via amide coupling.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Outcome Picolinic_Acid Picolinic Acid Derivative Activation Carboxylic Acid Activation Picolinic_Acid->Activation Amine Primary/Secondary Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Coupling Solvent Anhydrous Solvent (e.g., ACN, DCM) Solvent->Activation Activation->Coupling Addition of Amine & Base Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Picolinamide Derivative Purification->Final_Product

Caption: A standard workflow for picolinamide synthesis.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for troubleshooting low yields in picolinamide synthesis.

G Start Low Yield Observed Check_Reagents Check Reagent Quality (Purity, Dryness) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Solution: Use fresh/pure reagents & dry solvents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Reagents_OK->Check_Conditions Yes Final_Node Yield Improved Replace_Reagents->Final_Node Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Solution: Increase temp/time, adjust stoichiometry Conditions_OK->Optimize_Conditions No Check_Hindrance Assess Steric Hindrance of Substrates Conditions_OK->Check_Hindrance Yes Optimize_Conditions->Final_Node Hindrance_Issue High Hindrance? Check_Hindrance->Hindrance_Issue Change_Reagent Solution: Use stronger coupling reagent (e.g., HATU) Hindrance_Issue->Change_Reagent Yes Check_Purification Evaluate Work-up & Purification Steps Hindrance_Issue->Check_Purification No Change_Reagent->Final_Node Purification_Loss Significant Loss? Check_Purification->Purification_Loss Refine_Purification Solution: Optimize extraction pH, use alternative purification Purification_Loss->Refine_Purification Yes Refine_Purification->Final_Node

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 4-Chloro-N-phenylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is via the amide coupling of 4-chloropicolinic acid and aniline. This typically involves the activation of the carboxylic acid group of 4-chloropicolinic acid to facilitate the nucleophilic attack by the amino group of aniline.

Q2: I am observing a low yield of my final product. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete activation of the carboxylic acid, the use of a weak coupling agent, suboptimal reaction conditions, or the presence of moisture which can hydrolyze the activated intermediate. The relatively low nucleophilicity of aniline can also contribute to lower yields.

Q3: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities?

A3: Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (4-chloropicolinic acid and aniline), byproducts from the decomposition of the coupling agent, or the formation of side products such as double acylation of aniline.

Q4: How can I best purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. For amides, recrystallization from a suitable solvent system like ethanol/water can be effective. If column chromatography is necessary, using a silica gel column with an appropriate eluent system (e.g., ethyl acetate/hexane) is recommended. Washing the crude product with dilute acid and base solutions can help remove unreacted starting materials.

Q5: My reaction is not proceeding to completion. What can I do?

A5: If the reaction is sluggish, consider increasing the reaction temperature, extending the reaction time, or using a more potent coupling reagent like HATU. Ensuring all reagents and solvents are anhydrous is also critical for driving the reaction to completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective activation of 4-chloropicolinic acid.- Use a more potent coupling reagent such as HATU or COMU.- Prepare the acyl chloride in situ using thionyl chloride (SOCl₂) or oxalyl chloride. - Ensure all reagents and solvents are anhydrous.
Low nucleophilicity of aniline.- Consider using a stronger, non-nucleophilic base like DBU or a phosphazene base.- Increase the reaction temperature.
Presence of Unreacted Starting Materials Incomplete reaction.- Increase the reaction time or temperature.- Use a slight excess (1.1-1.2 equivalents) of aniline to drive the reaction to completion.
Poor stoichiometry.- Ensure accurate measurement of all reactants.
Formation of a Symmetrical Anhydride of 4-chloropicolinic acid The activated ester reacts with another molecule of 4-chloropicolinic acid.- This can occur if aniline is added too slowly or if the reaction temperature is too high during the activation step. Add aniline promptly after the activation of the carboxylic acid.
"Oiling Out" During Recrystallization The solvent system is not ideal for crystallization.- Try a different solvent or a mixture of solvents.- Ensure the crude product is sufficiently pure before attempting recrystallization.
Poor Separation During Column Chromatography Inappropriate eluent system.- Optimize the eluent system using TLC to achieve better separation between the product and impurities. A common starting point is a mixture of ethyl acetate and hexanes.

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis using a Carbodiimide Coupling Agent (EDC)

This protocol utilizes a common carbodiimide coupling agent for direct amide bond formation.

Materials:

  • 4-Chloropicolinic acid

  • Aniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloropicolinic acid (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the reaction mixture and stir for 15 minutes at 0 °C.

  • Add aniline (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using an Acyl Chloride Intermediate

This protocol involves the formation of a more reactive acyl chloride intermediate.

Materials:

  • 4-Chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Aniline

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 4-chloropicolinic acid (1 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude 4-chloropicolinoyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve aniline (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and slowly add the solution of 4-chloropicolinoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Condition Optimization

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the effect of different coupling agents, bases, and solvents on the yield of a generic amide coupling reaction, which can be used as a starting point for optimization.

Entry Coupling Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1EDC/DMAP-DCMRoom Temp1665
2DCC/HOBtDIPEADMFRoom Temp1270
3HATUDIPEADMFRoom Temp492
4T3PPyridineEthyl Acetate50685
5SOCl₂TEADCMRoom Temp388

Visualized Workflows

experimental_workflow cluster_0 Protocol 1: Carbodiimide Coupling p1_start Start p1_step1 Dissolve 4-chloropicolinic acid and DMAP in DCM p1_start->p1_step1 p1_step2 Add EDC at 0°C p1_step1->p1_step2 p1_step3 Add Aniline p1_step2->p1_step3 p1_step4 Stir at RT (12-24h) p1_step3->p1_step4 p1_step5 Aqueous Workup (HCl, NaHCO3, Brine) p1_step4->p1_step5 p1_step6 Dry and Concentrate p1_step5->p1_step6 p1_step7 Purification (Recrystallization/Chromatography) p1_step6->p1_step7 p1_end Final Product p1_step7->p1_end

Caption: Experimental workflow for the synthesis of this compound using a carbodiimide coupling agent.

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagents (Anhydrous? Fresh?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time?) start->check_conditions purification_issue Check for Product Loss During Workup/Purification start->purification_issue change_coupling Use Stronger Coupling Agent (e.g., HATU) check_reagents->change_coupling increase_temp_time Increase Temperature or Reaction Time check_conditions->increase_temp_time success Improved Yield change_coupling->success increase_temp_time->success optimize_purification Optimize Purification (pH, Solvents) purification_issue->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Technical Support Center: 4-Chloro-N-phenylpicolinamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-N-phenylpicolinamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and low yields.

Issue 1: Presence of an Unexpected Chlorinated Byproduct

Question: After synthesizing this compound from 4-chloropicolinic acid and aniline, I observe a significant amount of a byproduct with a higher molecular weight, which appears to be a di-chlorinated species. What is this byproduct and how can I minimize its formation?

Answer:

A likely byproduct in this synthesis is a chlorinated analog formed by the reaction of picolinic acid with thionyl chloride, which can generate the acid chloride in situ. This process has been observed to lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in similar reactions.[1] The likely culprit is the over-chlorination of the picolinic acid starting material or the product itself under harsh reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Excess Thionyl Chloride Use a stoichiometric amount of thionyl chloride (1.0 to 1.2 equivalents) for the activation of the carboxylic acid. Excess reagent can lead to unwanted side reactions.
High Reaction Temperature Maintain a moderate reaction temperature during the activation step with thionyl chloride. High temperatures can promote aromatic chlorination.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the starting material is consumed to avoid over-chlorination.

Experimental Protocol to Minimize Byproduct Formation:

A recommended procedure involves the careful addition of thionyl chloride to a solution of 4-chloropicolinic acid in an inert solvent, followed by the addition of aniline.

  • Activation Step: Dissolve 4-chloropicolinic acid in a dry, inert solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon). Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0°C and slowly add a stoichiometric amount of thionyl chloride. Stir the reaction at room temperature until the acid is fully converted to the acid chloride.

  • Amidation Step: In a separate flask, dissolve aniline in the same solvent with a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. Slowly add the freshly prepared 4-chloropicolinoyl chloride solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Issue 2: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the possible reasons for this, and how can I improve the yield?

Answer:

Low yields in amidation reactions can stem from several factors, including incomplete reaction, degradation of starting materials or products, and challenges during work-up and purification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Acid Activation Ensure the complete conversion of 4-chloropicolinic acid to its acid chloride. This can be facilitated by the addition of a catalytic amount of DMF.
Amine Basicity The aniline nitrogen can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic. Use of a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the acid.
Hydrolysis of the Acid Chloride The intermediate acid chloride is sensitive to moisture. Ensure that all glassware is dry and use anhydrous solvents to prevent hydrolysis back to the carboxylic acid.
Suboptimal Coupling Reagents If using a coupling agent other than thionyl chloride (e.g., EDC, HATU), ensure its activity and use the appropriate additives (e.g., HOBt) to enhance the reaction rate and suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for the synthesis of this compound?

A1: The most common method for the synthesis of amides like this compound is the coupling of a carboxylic acid (4-chloropicolinic acid) with an amine (aniline). This typically involves the activation of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine.

Q2: What are the expected byproducts in this reaction?

A2: Besides the potential for over-chlorination as discussed in the troubleshooting guide, other possible byproducts include:

  • Unreacted starting materials: Incomplete reaction can leave residual 4-chloropicolinic acid and aniline.

  • Hydrolysis product: If moisture is present, the intermediate 4-chloropicolinoyl chloride can hydrolyze back to 4-chloropicolinic acid.

  • Side products from coupling agents: If using peptide coupling reagents, their byproducts (e.g., dicyclohexylurea if using DCC) will be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials and the formation of the product. LC-MS provides more detailed information, including the molecular weights of the components in the reaction mixture, which can help in identifying the product and any byproducts.

Q4: What purification techniques are recommended for this compound?

A4: The primary method for purifying this compound is column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the byproducts, but a gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Visual Guides

experimental_workflow cluster_activation Acid Activation cluster_amidation Amidation cluster_purification Work-up & Purification A 4-Chloropicolinic Acid + Thionyl Chloride B 4-Chloropicolinoyl Chloride A->B Catalytic DMF, Inert Solvent D This compound B->D C Aniline + Base C->D E Crude Product D->E Aqueous Work-up F Pure Product E->F Column Chromatography / Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Problem Low Yield or Byproduct Formation Check1 Check Reaction Conditions Problem->Check1 Check2 Analyze Crude Product (TLC, LC-MS) Problem->Check2 Cause1 Excess Reagents? Check1->Cause1 Cause2 Incorrect Temperature? Check1->Cause2 Cause3 Moisture Contamination? Check1->Cause3 Solution1 Optimize Stoichiometry Cause1->Solution1 Solution2 Adjust Temperature Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting logic for this compound synthesis.

References

stability issues with 4-Chloro-N-phenylpicolinamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Chloro-N-phenylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For optimal stability, solid this compound should be stored at -20°C, protected from light and moisture. For solutions, short-term storage (up to a few days) at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Q2: What is the best way to prepare a stock solution of this compound?

Based on data for structurally related compounds such as 4-Chloro-N-methylpicolinamide, this compound is expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water.[1][2] For cell-based assays, a common practice is to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. How can I prevent this?

This is a common issue for hydrophobic compounds. To prevent precipitation:

  • Minimize the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible (ideally ≤ 0.5%).

  • Use vigorous mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid dispersion.

  • Pre-warm the aqueous buffer: Having the buffer at 37°C can sometimes help maintain solubility.

  • Consider a co-solvent: If precipitation persists, the use of a small percentage of a pharmaceutically acceptable co-solvent in your final solution may be necessary, but this should be tested for compatibility with your experimental system.

Q4: What are the likely degradation pathways for this compound in solution?

Picolinamide derivatives are generally susceptible to hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions. This would lead to the formation of 4-chloropicolinic acid and aniline. Other potential degradation pathways, especially under forced conditions, could include oxidation of the pyridine ring or photodegradation upon exposure to UV light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare working solutions of this compound immediately before each experiment.

    • Check the pH of your medium: Ensure the pH of your cell culture medium or buffer is stable and within a neutral range (pH 6.8-7.6), as picolinamides are more susceptible to hydrolysis at acidic or basic pH.

    • Protect from light: Conduct experiments under subdued lighting and store solutions in amber vials or wrapped in foil to prevent photodegradation.

    • Run a time-course experiment: Assess the stability of the compound in your specific assay medium over the duration of your experiment by analyzing samples at different time points using a stability-indicating method like HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis over time.
  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Characterize degradation products: If significant degradation is observed, use techniques like LC-MS to identify the mass of the degradation products. This can help in elucidating the degradation pathway.

    • Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to understand its intrinsic stability and to confirm that your analytical method can separate the degradants from the parent compound.[3][4][5][6]

    • Optimize storage conditions: Based on the degradation profile, adjust the storage conditions (e.g., pH, temperature, protection from light) to minimize degradation.

Data on Solution Stability

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guideline for stability based on the known behavior of picolinamide derivatives. Researchers should perform their own stability studies for their specific experimental conditions.

ConditionSolvent/BufferTemperatureExpected StabilityPrimary Degradation Pathway
Acidic 0.1 M HClRoom TemperatureLowAcid-catalyzed hydrolysis
Neutral PBS (pH 7.4)2-8°CModerate to HighMinimal hydrolysis
Basic 0.1 M NaOHRoom TemperatureLowBase-catalyzed hydrolysis
Oxidative 3% H₂O₂ in WaterRoom TemperatureModerateOxidation of pyridine ring
Thermal Aqueous Buffer> 40°CModerate to LowAccelerated hydrolysis
Photolytic MethanolUV light (254 nm)Moderate to LowPhotodegradation

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 24 and 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) at room temperature for 24 and 48 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.

Visualizations

G Hypothetical Degradation Pathways of this compound A This compound B 4-Chloropicolinic Acid + Aniline A->B  Hydrolysis (Acid or Base) C Oxidized Products (e.g., N-oxide) A->C Oxidation D Photodegradation Products A->D UV Light G Experimental Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization A Drug Substance in Solution B Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Stability-Indicating HPLC Method B->C D Peak Purity and Resolution Assessment C->D E LC-MS Analysis D->E F Identification of Degradants E->F G Plausible Signaling Pathway Inhibition A External Stimulus (e.g., Cytokine, Growth Factor) B Upstream Kinase A->B C p38 MAPK B->C D Downstream Transcription Factors (e.g., ATF2, MEF2C) C->D E Inflammatory Response / Cell Proliferation D->E F This compound F->C Inhibition

References

Technical Support Center: 4-Chloro-N-phenylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate the formation of impurities during the synthesis of 4-Chloro-N-phenylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound? A1: The most prevalent method involves a two-step process. First, 4-chloropicolinic acid is converted to its highly reactive acid chloride derivative, 4-chloropicolinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, this acid chloride is reacted with aniline in the presence of a base to form the desired amide product. This acylation reaction is a form of nucleophilic acyl substitution.[1]

Q2: What are the most critical parameters to control to ensure high purity of the final product? A2: The two most critical parameters are moisture control and temperature. The intermediate, 4-chloropicolinoyl chloride, is highly susceptible to hydrolysis, which converts it back to 4-chloropicolinic acid, a major potential impurity.[2][3] Therefore, all reactions should be conducted under strictly anhydrous (dry) conditions. Temperature control is crucial during the acylation step to prevent side reactions and ensure selective amide bond formation.

Q3: What analytical techniques are recommended for profiling impurities in this compound? A3: High-Performance Liquid Chromatography (HPLC) is considered the primary technique for separating and quantifying impurities due to its high selectivity and sensitivity.[4][5] For structural identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also provide detailed structural information.[4] Gas Chromatography (GC) is suitable for identifying volatile organic impurities like residual solvents.[4]

Q4: Is it possible to synthesize this compound directly from picolinic acid in one pot? A4: Yes, it is possible. Reacting picolinic acid with thionyl chloride can generate the acid chloride in situ while also chlorinating the pyridine ring at the 4-position.[6][7] However, this approach can lead to a mixture of chlorinated and non-chlorinated picolinamides, which may require separation by column chromatography.[6][7] For higher purity, a two-step synthesis starting from 4-chloropicolinic acid is recommended.

Troubleshooting Guide

Q1: My final product is contaminated with a significant amount of 4-chloropicolinic acid. What is the cause and how can I fix it? A1: This is a classic sign of hydrolysis of the 4-chloropicolinoyl chloride intermediate.[2]

  • Cause: Exposure of the acid chloride to water from the atmosphere, "wet" solvents, or glassware. The acid chloride reacts with water to revert to the carboxylic acid.[3][8]

  • Prevention:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents for the reaction.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2]

  • Remediation: The acidic 4-chloropicolinic acid can be removed from the crude product during the workup using a base wash. By dissolving the product in an organic solvent and washing it with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), the acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer.[9]

Q2: How can I effectively remove unreacted aniline from my crude product? A2: Unreacted aniline is a basic impurity and can be readily removed with an acid wash.

  • Procedure: During the aqueous workup, after dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[9]

  • Mechanism: The aniline will be protonated to form its anilinium salt, which is highly soluble in the aqueous layer and will be separated from the desired product in the organic layer.

Q3: My reaction yield is significantly lower than expected after the aqueous workup. What are the potential reasons? A3: Low yield after an aqueous workup can often be attributed to two main issues:

  • Emulsion Formation: Vigorous shaking during the extraction process can create a stable emulsion between the organic and aqueous layers, trapping a portion of your product. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[9]

  • Product Loss into Aqueous Layer: If the aqueous layer becomes too acidic during an acid wash, the pyridine nitrogen in your this compound product can become protonated. This increases its water solubility, causing it to be lost to the aqueous phase. Ensure the final aqueous wash is neutral or slightly basic before separating the layers.[9]

Q4: My product has a low and broad melting point, even after purification. What could be the issue? A4: A depressed and broad melting point typically indicates the presence of impurities.[9] If you have already removed acidic and basic impurities through washing, the remaining contaminant could be a neutral byproduct that is structurally similar to your product, such as the non-chlorinated N-phenylpicolinamide. This is particularly likely if you started your synthesis from picolinic acid instead of 4-chloropicolinic acid.[6][7] Such impurities often require purification by column chromatography or careful recrystallization from a suitable solvent system.

Data Presentation

Table 1: Key Potential Impurities in this compound Synthesis
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source / Formation Mechanism
4-Chloropicolinic Acid C₆H₄ClNO₂157.55Hydrolysis of the 4-chloropicolinoyl chloride intermediate upon exposure to moisture.[2]
Aniline C₆H₇N93.13Unreacted starting material from the acylation step.
N-phenylpicolinamide C₁₂H₁₀N₂O198.22Incomplete chlorination of the pyridine ring when starting from picolinic acid.[6][7]
4,4'-Dichlorodiphenyl Sulfone C₁₂H₈Cl₂O₂S287.16Potential byproduct if chlorosulfonic acid is used under certain conditions.[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under a nitrogen atmosphere), add 4-chloropicolinic acid (1.0 eq).

  • Addition of Chlorinating Agent: Add excess thionyl chloride (SOCl₂) (approx. 5.0 eq), along with a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-chloropicolinoyl chloride is typically used directly in the next step without further purification.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.

Protocol 2: Synthesis of this compound (Acylation)
  • Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 4-chloropicolinoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.

Protocol 3: Purification via Acid-Base Extraction and Recrystallization
  • Quenching: Upon reaction completion, slowly quench the reaction mixture by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. Separate the layers. Extract the aqueous layer one more time with DCM. Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1 M HCl (aq) to remove residual aniline and the base.[9]

  • Base Wash: Wash the organic layer with 5% NaHCO₃ (aq) to remove any unreacted 4-chloropicolinic acid.[9]

  • Brine Wash: Wash the organic layer with a saturated NaCl (aq) solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Visualizations

Synthesis_Pathway A 4-Chloropicolinic Acid B 4-Chloropicolinoyl Chloride A->B + SOCl₂ (Reflux) D This compound (Crude Product) B->D + Base (e.g., Pyridine) (Acylation) C Aniline C->D + Base (e.g., Pyridine) (Acylation) E Purified Product D->E Purification (Extraction & Recrystallization)

Caption: General synthetic pathway for this compound.

Impurity_Formation reactant 4-Chloropicolinoyl Chloride main_product This compound (Desired Product) reactant->main_product Acylation impurity 4-Chloropicolinic Acid (Hydrolysis Impurity) reactant->impurity Hydrolysis aniline Aniline aniline->main_product water H₂O (Moisture) water->impurity

Caption: Key impurity formation pathway via hydrolysis.

Purification_Workflow start Crude Reaction Mixture extract Aqueous Workup (Add H₂O & Organic Solvent) start->extract acid_wash Wash with 1M HCl (Removes Aniline) extract->acid_wash base_wash Wash with 5% NaHCO₃ (Removes Acid Impurity) acid_wash->base_wash dry Dry (Na₂SO₄) & Concentrate base_wash->dry recrystallize Recrystallize dry->recrystallize final Pure Crystalline Product recrystallize->final

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 4-Chloro-N-phenylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer and antimicrobial properties of novel 4-Chloro-N-phenylpicolinamide derivatives, supported by experimental data and detailed methodologies.

The this compound scaffold has emerged as a versatile backbone for the development of potent bioactive molecules. Derivatives of this core structure have demonstrated significant efficacy in diverse therapeutic areas, including oncology and infectious diseases. This guide provides an objective comparison of the biological activities of various this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of N-Methylpicolinamide-4-thiol Derivatives

A notable class of this compound derivatives, the N-methylpicolinamide-4-thiols, has shown promising anticancer activity. The mechanism of action for some of the most potent compounds in this series has been linked to the selective inhibition of Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in human tumors.[1][2][3]

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of various N-methylpicolinamide-4-thiol derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundDerivative SubstitutionHepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)SW480 (Colon) IC50 (µM)SPC-A1 (Lung) IC50 (µM)A375 (Melanoma) IC50 (µM)
6p 4-(4-(2-Chloroacetamido)phenylthio)-N-methylpicolinamide2.239.148.789.616.97
6e 4-(4-(3,5-Dimethoxybenzamido)phenylthio)-N-methylpicolinamide7.12----
6b 4-(4-(3-Methoxybenzamido)phenylthio)-N-methylpicolinamide15.43----
6d 4-(4-(2-Methoxybenzamido)phenylthio)-N-methylpicolinamide23.91----
Sorafenib (Reference) -16.3010.0940.6518.6017.96

Data sourced from a study on N-methylpicolinamide-4-thiol derivatives.[1][3] The study found that compound 6p displayed potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines, even better than sorafenib.[1][4]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[4][6]

This assay determines the ability of a compound to inhibit the activity of the Aurora-B kinase enzyme.[8][9]

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the Aurora-B kinase enzyme, a substrate (e.g., histone H3), and the test compound at various concentrations in a kinase buffer.[9]

  • Initiation: The kinase reaction is initiated by the addition of ATP.[9]

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.[8][9]

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by Western blotting using an antibody specific for the phosphorylated substrate.[8][9]

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the activity in a control well without the compound.

Mandatory Visualization

Aurora_B_Signaling_Pathway Simplified Aurora-B Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Prophase Prophase cluster_Metaphase Metaphase Aurora_B_Inactive Inactive Aurora-B Aurora_B_Active Active Aurora-B Aurora_B_Inactive->Aurora_B_Active Activation Histone_H3 Histone H3 Aurora_B_Active->Histone_H3 Phosphorylates Kinetochore Kinetochore Aurora_B_Active->Kinetochore Localizes to Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B_Active->Spindle_Assembly_Checkpoint Regulates Phospho_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_H3 Chromosome_Condensation Chromosome Condensation Phospho_H3->Chromosome_Condensation Microtubules Microtubules Kinetochore->Microtubules Attaches to Metaphase_Alignment Metaphase Plate Alignment Spindle_Assembly_Checkpoint->Metaphase_Alignment 4_Chloro_N_phenylpicolinamide_Derivative This compound Derivative (e.g., Compound 6p) 4_Chloro_N_phenylpicolinamide_Derivative->Aurora_B_Active Inhibits

Caption: Simplified signaling pathway of Aurora-B kinase during mitosis and its inhibition by a this compound derivative.

Antimicrobial Activity of this compound Derivatives

Derivatives of 4-chloro-3-nitrophenylthiourea, a class related to this compound, have demonstrated significant antimicrobial activity against a range of bacterial pathogens, including drug-resistant strains.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of these derivatives was determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in the table below.

CompoundDerivative SubstitutionStaphylococcus aureus (MIC µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC µg/mL)Staphylococcus epidermidis (MIC µg/mL)Mycobacterium tuberculosis (MIC µg/mL)
11 3,4-dichlorophenyl0.5-10.5-11-2-
13 3-chloro-4-methylphenyl0.5-10.5-11-2-
20 N-alkylthiourea---1.56-3.12
21 N-alkylthiourea---1.56-3.12
Ciprofloxacin (Reference) -0.5-20.5-20.5-2-
Isoniazid (Reference) ----6.25-12.5

Data sourced from a study on 4-chloro-3-nitrophenylthiourea derivatives.[10] The study found that most of the compounds exhibited high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5 to 2 μg/mL, comparable to Ciprofloxacin.[10]

Experimental Protocol

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Serial Dilution of Compounds: The test compounds are serially diluted (usually two-fold) in the broth medium in a 96-well microtiter plate.[12]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria only) and a sterility control well (broth only) are also included.[11]

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Mandatory Visualization

Broth_Microdilution_Workflow Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start: Prepare Bacterial Inoculum (Standardized Suspension) Prepare_Compounds Prepare Serial Dilutions of This compound Derivatives Start->Prepare_Compounds Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Compounds->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate_Plate->Incubate Growth_Control Growth Control (Bacteria + Broth) Inoculate_Plate->Growth_Control Sterility_Control Sterility Control (Broth Only) Inoculate_Plate->Sterility_Control Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Observe_Growth->Determine_MIC

Caption: A workflow diagram illustrating the key steps of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

References

4-Chloro-N-phenylpicolinamide: A Comparative Analysis in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of kinase inhibitor discovery, the exploration of novel scaffolds is paramount to identifying next-generation therapeutics with improved potency and selectivity. One such scaffold that has garnered interest is the picolinamide core. This guide provides a comparative analysis of 4-Chloro-N-phenylpicolinamide and its potential role as a kinase inhibitor, contextualized by data from closely related analogs and established inhibitors targeting similar pathways. While direct and extensive experimental data on this compound as a kinase inhibitor is not prominently available in the public domain, this guide leverages available information on its structural analogs and the broader class of picolinamide-based inhibitors to provide a valuable comparative perspective.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₂H₉ClN₂O. Structurally, it features a picolinamide core, which is a carboxamide derivative of picolinic acid (pyridine-2-carboxylic acid), substituted with a chloro group on the pyridine ring and a phenyl group on the amide nitrogen. While primarily documented as an intermediate in the synthesis of agrochemicals and pharmaceuticals, its structural motifs bear resemblance to known kinase inhibitor pharmacophores.

The Postulated Target: p38 Mitogen-Activated Protein Kinase (MAPK)

A recent patent highlights that "Novel 4-chloro-N-phenyl Benzamide Derivatives" act as inhibitors of p38α mitogen-activated protein kinase (MAPK).[1] Given the high structural similarity between benzamides and picolinamides, it is plausible that this compound also targets the p38 MAPK signaling pathway. The p38 MAPKs are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[2][3] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancer.[3][4]

The p38 MAPK signaling cascade is a key pathway in cellular stress response.

G Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 p38_MAPK->MK2 Downstream Substrates Downstream Substrates MK2->Downstream Substrates Inflammation Inflammation Downstream Substrates->Inflammation Apoptosis Apoptosis Downstream Substrates->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Substrates->Cell Cycle Arrest

Caption: The p38 MAPK signaling pathway.

Comparative Analysis with Known p38 MAPK Inhibitors

To contextualize the potential of this compound, it is compared with well-established p38 MAPK inhibitors. The following table summarizes their inhibitory concentrations (IC₅₀).

Kinase InhibitorTarget(s)IC₅₀ (nM)Reference Compound
This compound p38α MAPK (Postulated)Data Not Available-
SB203580 p38α, p38β50 (p38α), 500 (p38β)Yes
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)Yes
VX-745 (Neflamapimod) p38α10Yes
Losmapimod p38α, p38βpKi 8.1 (p38α), 7.6 (p38β)Yes

Data for reference compounds sourced from publicly available databases and literature.[5]

Picolinamide Scaffold in Kinase Inhibition

The picolinamide scaffold has been successfully employed in the design of inhibitors for various kinases beyond p38 MAPK. This demonstrates the versatility of this chemical moiety in targeting the ATP-binding pocket of different kinases.

Picolinamide-Based Inhibitor SeriesPrimary Kinase Target(s)Reported IC₅₀ Range
Picolinamide derivativesVEGFR-287 nM - 94 nM
Novel picolinamide-based derivativesVEGFR-212.5 µM - 37.2 µM (Cell-based)
Thio-picolinamide derivativesMulti-kinase (including EGFR, HER-2, c-MET)Potent inhibition reported

Data compiled from various research publications on picolinamide derivatives.[6][7]

Experimental Protocols

For researchers interested in evaluating the kinase inhibitory activity of this compound or other novel compounds, the following are generalized protocols for in vitro kinase assays.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

Workflow for a luminescent kinase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound Dilution Compound Dilution Incubate Compound + Kinase Incubate Compound + Kinase Compound Dilution->Incubate Compound + Kinase Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubate Compound + Kinase Add ATP to Initiate Add ATP to Initiate Incubate Compound + Kinase->Add ATP to Initiate Incubate Incubate Add ATP to Initiate->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Read Luminescence Read Luminescence Incubate->Read Luminescence Add ADP-Glo Reagent->Incubate

Caption: General workflow for a kinase inhibition assay.

Materials:

  • Recombinant active p38α kinase

  • Substrate (e.g., ATF2 peptide)

  • Test compound (this compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader (luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, recombinant p38α kinase, and substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence on a microplate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot for Phosphorylated Substrate

This method detects the phosphorylated form of a p38 MAPK substrate in cell lysates.

Procedure:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or THP-1) and treat with a p38 MAPK activator (e.g., anisomycin or LPS) in the presence or absence of the test inhibitor for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a p38 substrate (e.g., phospho-MK2 or phospho-HSP27) and a primary antibody for the total form of the substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation inhibition.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is currently limited, its structural similarity to known p38 MAPK inhibitors, specifically 4-chloro-N-phenyl benzamide derivatives, suggests it is a promising candidate for targeting this pathway. The broader success of the picolinamide scaffold in developing inhibitors for other kinases further supports its potential as a valuable pharmacophore.

Future research should focus on the direct evaluation of this compound in a panel of kinase assays, with an initial focus on the p38 MAPK family. Determining its IC₅₀ values, kinase selectivity profile, and mechanism of action will be crucial in understanding its potential as a chemical probe or a starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, by systematically modifying the picolinamide core, could further optimize potency and selectivity. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-N-phenylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-Chloro-N-phenylpicolinamide analogs, delving into their structure-activity relationships (SAR) as both positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu4) and as potential antitumor agents targeting Aurora B kinase.

This document summarizes key quantitative data from published studies, presents detailed experimental protocols for the cited biological assays, and visualizes the core structural dependencies that govern the activity of these promising compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the picolinamide and the N-phenyl rings. The following tables summarize the in vitro activity of two distinct series of these analogs, highlighting their potential in different therapeutic areas.

N-(4-acetamido)phenylpicolinamide Analogs as mGlu4 Positive Allosteric Modulators

Subtle modifications to the N-phenyl ring of this series of compounds have been shown to significantly impact their potency as positive allosteric modulators of the human mGlu4 receptor. The following data is derived from studies on N-(4-acetamido)phenylpicolinamides.[1]

Compound IDSubstitution on N-phenyl ringh mGlu4 EC50 (nM)[1]
10a 2-Chloro517
12f 2-Fluoro2380
12a 2-Methyl958
12i 2-MethoxyInactive
12d 2-Chloro-4-fluoro114
12g 2,4-DifluoroInactive
12h 3,4-DichloroInactive

Table 1: Structure-Activity Relationship of N-(4-acetamido)phenylpicolinamide analogs as mGlu4 PAMs. The data illustrates that a 2-chloro substitution is favorable, and the addition of a 4-fluoro group further enhances potency. Other substitutions at the 2-position or di-substitution patterns generally lead to a loss of activity.

N-methylpicolinamide-4-thiol Derivatives as Anticancer Agents

A series of N-methylpicolinamide-4-thiol derivatives have been investigated for their antiproliferative activity against various human cancer cell lines. Notably, compound 6p has been identified as a potent and selective inhibitor of Aurora-B kinase.[2][3]

Compound IDSubstitution on benzamido ringHepG2 IC50 (µM)[3]HCT-116 IC50 (µM)[4]SW480 IC50 (µM)[4]A375 IC50 (µM)[4]Aurora-B % Inhibition @ 10 µM[4]
6p 2-Chloro-4-fluoro2.239.148.786.9787%
Sorafenib (Reference)16.3010.0940.6517.96Not Reported

Table 2: In vitro anticancer activity and Aurora-B kinase inhibition of a key N-methylpicolinamide-4-thiol derivative. Compound 6p demonstrates potent, broad-spectrum antiproliferative activity, which is correlated with its significant inhibition of Aurora-B kinase.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the structural requirements for activity and the biological context of these compounds, the following diagrams are provided.

Caption: SAR of N-phenyl substitutions on mGlu4 activity.

AuroraB_Pathway cluster_mitosis Mitosis cluster_regulation Regulation of Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) Spindle_Assembly Spindle Assembly Checkpoint Aurora_B->Spindle_Assembly Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle_Assembly->Anaphase Inhibits premature entry 4_Chloro_N_phenylpicolinamide_analogs This compound analogs (e.g., 6p) 4_Chloro_N_phenylpicolinamide_analogs->Aurora_B Inhibits

Caption: Inhibition of the Aurora B kinase pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.

mGlu4 Positive Allosteric Modulator (PAM) Assay

This assay is designed to identify and characterize compounds that potentiate the response of the mGlu4 receptor to its endogenous ligand, glutamate.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a promiscuous G-protein (e.g., Gα15) are used.

  • Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.[5]

2. Calcium Mobilization Assay:

  • The intracellular calcium mobilization is measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • The cell growth medium is removed, and cells are incubated with the calcium dye in assay buffer for 1 hour at 37°C.[5]

3. Compound and Agonist Addition:

  • Test compounds are serially diluted and added to the wells.

  • After a brief incubation period (2-3 minutes), a sub-maximal (EC20) concentration of glutamate is added to stimulate the receptor.[5]

4. Data Acquisition and Analysis:

  • Fluorescence changes are measured using a plate reader (e.g., FLIPR or FDSS).

  • The potentiation effect of the test compounds is measured as an increase in the fluorescence signal in response to glutamate.

  • EC50 values are calculated from the concentration-response curves using non-linear regression.

Aurora B Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.

1. Reagents and Materials:

  • Recombinant active Aurora B kinase.

  • A suitable substrate, such as histone H3.[6]

  • ATP (adenosine triphosphate).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).[6]

2. Assay Procedure:

  • The kinase reaction is set up in a 96- or 384-well plate.

  • Serial dilutions of the test inhibitor are pre-incubated with the Aurora B kinase in the assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of the substrate (histone H3) and ATP.[6]

  • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[6]

3. Detection of Kinase Activity:

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done in several ways:

    • Radiometric assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[7][8]

    • Western Blot: Detecting the phosphorylated substrate using a phospho-specific antibody.[6]

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each concentration of the test compound.

  • IC50 values are determined by fitting the data to a concentration-response curve.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Plating:

  • Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

3. MTT Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for a further 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values, the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.

References

Validating the Mechanism of Action of 4-Chloro-N-phenylpicolinamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Chloro-N-phenylpicolinamide's performance with alternative compounds, supported by experimental data. The focus is on validating its mechanism of action as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).

Introduction to this compound and its Therapeutic Target

This compound is a derivative of N-phenylpicolinamide, a chemical scaffold known to produce positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). mGlu4 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission. As a presynaptic receptor, its activation typically leads to a decrease in the release of neurotransmitters, making it an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease.

Positive allosteric modulators of mGlu4 do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. This modulatory action offers a more nuanced therapeutic approach compared to direct agonists, potentially reducing the risk of overstimulation and subsequent receptor desensitization. The 4-chloro substitution on the phenyl ring of the N-phenylpicolinamide scaffold has been shown to yield high binding affinity for the mGlu4 receptor.

Comparative Analysis of mGlu4 Positive Allosteric Modulators

To validate the mechanism of action of this compound, its performance is compared with other known mGlu4 PAMs. The following tables summarize key performance metrics from in vitro studies. It is important to note that direct comparisons are best made when compounds are evaluated within the same study under identical experimental conditions.

CompoundChemical ClassEC50 (nM)Maximum Fold Shift in Glutamate ResponseReference
This compound Derivative (ML128) N-phenylpicolinamide230Not Reported[1]
(-)-PHCCCPhenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide41005.5[2][3]
VU001171Thiazolopyrimidine65036[2]
ADX88178Thiazole40Not Reported[1]
ML182Picolinamide29111.2[4]

Table 1: Potency and Efficacy of Selected mGlu4 Positive Allosteric Modulators. EC50 values represent the concentration of the compound required to elicit a half-maximal response in the presence of a sub-maximal concentration of glutamate. The fold shift indicates the extent to which the PAM potentiates the glutamate response.

Experimental Protocols

The validation of this compound's mechanism of action relies on specific in vitro assays designed to characterize the activity of allosteric modulators.

Calcium Mobilization Assay

This assay is a common method to assess the activity of GPCRs that couple to the Gq signaling pathway. Since mGlu4 naturally couples to Gi/o, this assay typically utilizes a chimeric G-protein (e.g., Gqi5) or a promiscuous G-protein that redirects the cellular response to calcium mobilization upon receptor activation.

Principle: Positive allosteric modulators of mGlu4 will potentiate the glutamate-induced increase in intracellular calcium in cells co-expressing the receptor and the chimeric G-protein.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably co-expressing human or rat mGlu4 and a chimeric G-protein (e.g., Gαqi5) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Test compounds, including this compound and other PAMs, are added at various concentrations.

  • Glutamate Stimulation and Signal Detection: After a short incubation with the test compounds, a sub-maximal concentration (EC20) of glutamate is added, and the fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC50 value.

GTPγ[35S] Binding Assay

This functional assay directly measures the activation of G-proteins following receptor stimulation. It is a valuable tool for characterizing the pharmacology of GPCR ligands.

Principle: Upon activation by an agonist, the Gα subunit of the heterotrimeric G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, GTPγ[35S], which binds to the activated Gα subunit. The amount of bound radioactivity is a measure of receptor activation. A PAM will increase the glutamate-stimulated binding of GTPγ[35S].

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu4 receptor.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Incubation: Cell membranes are incubated with varying concentrations of the test compound (e.g., this compound), a fixed concentration of glutamate (EC20), and GTPγ[35S].

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound GTPγ[35S].

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding of GTPγ[35S] is plotted against the concentration of the test compound to determine its potency and efficacy.

Signaling Pathway and Experimental Workflow Diagrams

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to orthosteric site PAM 4-Chloro-N- phenylpicolinamide (PAM) PAM->mGlu4 Binds to allosteric site G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB (Gene Transcription) PKA->CREB Phosphorylates

Caption: Simplified signaling pathway of the mGlu4 receptor and the modulatory role of a PAM.

Calcium_Mobilization_Workflow start Start plate_cells Plate mGlu4-expressing cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye add_compounds Add test compounds (e.g., this compound) load_dye->add_compounds add_glutamate Add Glutamate (EC20) add_compounds->add_glutamate read_fluorescence Measure fluorescence (FLIPR) add_glutamate->read_fluorescence analyze_data Analyze data to determine EC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the calcium mobilization assay.

GTP_Binding_Workflow start Start prepare_membranes Prepare membranes from mGlu4-expressing cells start->prepare_membranes incubate_components Incubate membranes with test compound, Glutamate (EC20), and GTPγ[35S] prepare_membranes->incubate_components filter_reaction Rapid filtration to separate bound and free GTPγ[35S] incubate_components->filter_reaction quantify_radioactivity Quantify radioactivity on filters filter_reaction->quantify_radioactivity analyze_data Analyze data to determine potency and efficacy quantify_radioactivity->analyze_data end End analyze_data->end

Caption: Experimental workflow for the GTPγ[35S] binding assay.

Conclusion

The available data strongly support the mechanism of action of this compound as a positive allosteric modulator of the mGlu4 receptor. Its performance, particularly in terms of binding affinity, is comparable to or exceeds that of other compounds in the N-phenylpicolinamide class. For a definitive validation, direct comparative studies using standardized experimental protocols are recommended. The experimental workflows and signaling pathway diagrams provided in this guide offer a framework for conducting such validation studies and for the continued exploration of mGlu4 PAMs in drug discovery.

References

A Comparative Guide to the Efficacy of Picolinamide Derivatives, with a Focus on 4-Chloro-N-phenylpicolinamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Picolinamide Derivatives

Picolinamide, a carboxamide derivative of picolinic acid, represents a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antifungal, and antibacterial properties. The biological efficacy of these compounds is often attributed to their ability to act as ligands for various biological targets. This guide focuses on the available data for analogues of 4-Chloro-N-phenylpicolinamide to infer its potential efficacy and to provide established experimental protocols for its investigation.

In Vitro Efficacy of Picolinamide Derivatives

The in vitro efficacy of picolinamide derivatives has been most extensively studied in the context of their anticancer properties. A notable example is a series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which were synthesized using 4-Chloro-N-methylpicolinamide as a key intermediate[1][2].

Anticancer Activity

The antiproliferative activity of these derivatives was evaluated against various human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

Table 1: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives against Human Cancer Cell Lines (IC₅₀ in µM) [1][2]

CompoundHepG2 (Liver Cancer)HCT116 (Colon Cancer)
5a>40>40
5j10.12 ± 1.0511.56 ± 0.86
5q2.13 ± 0.211.87 ± 0.15
Sorafenib4.56 ± 0.325.12 ± 0.41

Data represents the mean ± standard deviation of three independent experiments.

As shown in Table 1, several derivatives exhibited significant cytotoxic effects, with compound 5q demonstrating greater potency than the established anticancer drug Sorafenib against the tested cell lines[1][2].

In Vivo Efficacy of Picolinamide Derivatives

The in vivo antitumor efficacy of promising picolinamide derivatives has been assessed in mouse xenograft models. For instance, the most potent compound from the in vitro studies, 5q , was evaluated in a colon carcinoma-burdened mouse model[1][2].

Antitumor Efficacy in a Xenograft Model

Balb/c mice were inoculated with HCT116 colon carcinoma cells. After tumor establishment, the mice were treated orally with compound 5q . The tumor volume and survival rates were monitored.

Table 2: In Vivo Antitumor Efficacy of Compound 5q in a Colon Carcinoma Mouse Model [2]

Treatment GroupDosage (mg/kg)Tumor Volume Inhibition Rate
Control--
5q7570-90%

The results indicated that compound 5q significantly suppressed tumor growth in vivo, suggesting its potential as a therapeutic agent[1][2].

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are the protocols used for the evaluation of the picolinamide derivatives discussed.

Synthesis of 4-Chloro-N-methylpicolinamide (Intermediate 3)

The synthesis of the key intermediate, 4-Chloro-N-methylpicolinamide, is a critical first step. While the specific reaction conditions for the synthesis of this compound are not detailed in the available literature, a general two-step synthesis for the closely related N-methyl analogue is described[1][3].

  • Step 1: Synthesis of 4-Chloropicolinoyl chloride: 2-Picolinic acid is reacted with thionyl chloride in the presence of sodium bromide and chlorobenzene under reflux[3].

  • Step 2: Amidation: The resulting 4-chloropicolinoyl chloride is then reacted with methylamine to yield 4-Chloro-N-methylpicolinamide[1][3].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vivo Antitumor Efficacy in a Mouse Xenograft Model
  • Animal Model: Female Balb/c nude mice (4-6 weeks old) are used.

  • Cell Inoculation: HCT116 human colon carcinoma cells (5x10⁶ cells) are subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reach a volume of approximately 100-200 mm³, the mice are randomly divided into treatment and control groups. The test compound is administered orally daily for a specified period.

  • Monitoring: Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length × width²)/2.

  • Efficacy Evaluation: The tumor growth inhibition rate is calculated at the end of the experiment.

Potential Mechanism of Action

While the exact mechanism of action for this compound is unknown, studies on other picolinamide derivatives suggest potential pathways. For instance, some picolinamide-based compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival[4]. The antitumor effect of compound 5q was associated with the suppression of angiogenesis and induction of apoptosis and necrosis[1][2].

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives picolinic_acid 2-Picolinic Acid intermediate_1 4-Chloropicolinoyl chloride picolinic_acid->intermediate_1 Reaction thionyl_chloride Thionyl Chloride thionyl_chloride->intermediate_1 intermediate_2 4-Chloro-N-methylpicolinamide (3) intermediate_1->intermediate_2 Amidation methylamine Methylamine methylamine->intermediate_2 intermediate_3 4-(4-Aminophenylamino)-N-methylpicolinamide (4a) intermediate_2->intermediate_3 Nucleophilic Aromatic Substitution amino_compound 4-Amino-N-methylbenzamide amino_compound->intermediate_3 final_product 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives (5a-v) intermediate_3->final_product Acylation / Urea Formation acylating_agent Acylating/Isocyanate Reagents acylating_agent->final_product

Caption: Synthetic pathway for 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream_signaling Activation picolinamide Picolinamide Derivative picolinamide->downstream_signaling Inhibition proliferation Cell Proliferation & Angiogenesis downstream_signaling->proliferation Promotes apoptosis Apoptosis downstream_signaling->apoptosis Inhibits

References

Comparative Study: 4-Chloro-N-phenylpicolinamide and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-N-phenylpicolinamide and its analogs, focusing on their biological activities and structure-activity relationships (SAR). The picolinamide scaffold, a derivative of picolinic acid, is a versatile backbone in medicinal chemistry, leading to the development of compounds with a wide array of therapeutic applications. This document summarizes key findings from various studies to facilitate further research and development in this area.

Overview of Biological Activities

Picolinamide derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The core structure, characterized by a pyridine ring and an amide linkage, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Key biological activities of this compound and its analogs include:

  • Anticancer Activity: Inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, has been a major focus.[1][2]

  • Antifungal Properties: Certain picolinamide and benzamide derivatives have been identified as potent antifungal agents that target the fungal lipid transfer protein Sec14p.[2][3]

  • Antibacterial Efficacy: Picolinamide analogs have shown selective and potent activity against specific bacterial pathogens, notably Clostridioides difficile.[4]

  • Enzyme Inhibition: The picolinamide scaffold has been successfully utilized to develop inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic diseases.

  • Modulation of Neurological Receptors: Analogs have been developed as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4), indicating potential applications in neurological disorders.[3][5]

Comparative Performance Data

The following tables summarize the biological activities of this compound analogs from various studies. Direct comparative data for the parent compound, this compound, is limited in the reviewed literature; however, the data for its analogs provides valuable insights into the structure-activity relationships.

Table 1: Anticancer Activity of Picolinamide Analogs
Compound IDModifications from this compound CoreTarget/Cell LineActivity (IC50)Reference
8j 4-chloro replaced with a substituted pyrazole, N-phenyl modifiedA549 (Lung Carcinoma)12.5 µM[6]
8l 4-chloro replaced with a substituted pyrazole, N-phenyl modifiedHepG2 (Hepatocellular Carcinoma)18.2 µM[6]
6e N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(3,5-dimethoxybenzamido)phenylthio groupA549 (Lung Carcinoma)7.12 µM[1]
6p N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-chlorobenzamido)phenylthio groupA549 (Lung Carcinoma)1.12 µM[2]
5q N-methyl instead of N-phenyl, 4-chloro replaced with a 4-(4-formamidophenylamino) groupHepG2 (Hepatocellular Carcinoma)Potent activity reported[7]
Table 2: Antifungal and Antibacterial Activity of Picolinamide Analogs
Compound IDModificationsTarget OrganismActivity (MIC/ED50)Reference
4c Imino-picolinamide with 3-chloro-N-phenyl groupRhizoctonia solaniED50: 29.1 µg/mL[8]
4b Imino-picolinamide with 2-chloro-N-phenyl groupRhizoctonia solaniHigh inhibition at 200 µg/mL[8]
87 Picolinamide core with modificationsClostridioides difficilePotent and selective activity reported[4]
P-29 Pinacolone Sulfonamide Derivative (related class)Botrytis cinerea100% inhibition at 400 mg/L (in vivo)[9]

Structure-Activity Relationship (SAR)

The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the N-phenyl moiety.

  • Substituents on the Phenyl Ring: For antifungal activity, chloro-substituted N-phenyl-imino-picolinamides showed high fungal growth inhibition.[8] Specifically, N-phenyl-(3-chloro)-imino-picolinamide demonstrated the highest activity against R. solani.[8]

  • Modifications to the Picolinamide Core: The replacement of the 4-chloro group with larger, more complex moieties has been a successful strategy in developing potent anticancer agents. For instance, the introduction of substituted pyrazole or phenylthio groups has led to compounds with low micromolar IC50 values against various cancer cell lines.[1][6]

  • Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring is crucial for selectivity. Repositioning the nitrogen from an isonicotinamide to a picolinamide scaffold resulted in a greater than 1000-fold increase in selectivity for C. difficile over other bacteria.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the in vitro inhibitory potency of test compounds against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of the kinase.

Materials:

  • Recombinant Human VEGFR-2 (KDR)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • 5x Kinase Buffer

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

  • Solid White 96-well Assay Plates

  • Nuclease-free Water

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 1x Kinase Buffer.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Assay Plate Setup:

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • Add buffer with DMSO (vehicle control) to "Positive Control" and "Blank" wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "Blank" wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. .

    • Incubate for 30-45 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[10]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

Materials:

  • Fungal Isolate

  • Standardized Culture Medium (e.g., RPMI-1640)

  • Test Compounds

  • 96-well Microtiter Plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the culture medium directly in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, determined visually or spectrophotometrically.[11][12]

Visualizations

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Picolinamide This compound Analogs Picolinamide->VEGFR2 Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration experimental_workflow prep 1. Preparation - Prepare Buffers - Serially Dilute Compounds - Prepare Master Mix assay 2. Assay Execution - Add Master Mix to Plate - Add Compounds & Controls - Add Enzyme to Initiate prep->assay incubation 3. Incubation - Incubate at Room Temp assay->incubation detection 4. Detection - Add Detection Reagent - Incubate - Measure Signal incubation->detection analysis 5. Data Analysis - Calculate % Inhibition - Generate IC50 Curve detection->analysis

References

Assessing the Specificity of 4-Chloro-N-phenylpicolinamide as an Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

Abstract

This guide provides a comparative assessment of the specificity of 4-Chloro-N-phenylpicolinamide as a potential inhibitor. Due to the limited publicly available data on the specific inhibitory activity of this compound, this analysis leverages data from its close structural analogs, primarily other picolinamide derivatives, and compares their performance against established multi-kinase inhibitors, Sorafenib and Regorafenib. The picolinamide scaffold is a known pharmacophore for kinase inhibitors, with many derivatives targeting key kinases in angiogenesis and cell proliferation pathways. This guide aims to provide a framework for evaluating the potential specificity of novel picolinamide-based inhibitors by comparing their activity profiles with well-characterized drugs.

Introduction: The Picolinamide Scaffold in Kinase Inhibition

Picolinamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In the context of kinase inhibition, the picolinamide core structure is a key component of several potent inhibitors, including the FDA-approved multi-kinase inhibitors Sorafenib and Regorafenib. These drugs are known to target multiple kinases involved in tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

While specific biological data for this compound is scarce in the public domain, its structural similarity to known kinase inhibitors suggests it is likely to exhibit activity against this class of enzymes. This guide will, therefore, use data from related picolinamide derivatives and the well-profiled inhibitors Sorafenib and Regorafenib to illustrate how the specificity of a novel compound like this compound can be assessed.

Comparative Kinase Inhibition Profiles

To assess the specificity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. A selective inhibitor will potently inhibit its intended target while showing significantly less activity against other kinases. In contrast, a non-selective or multi-targeted inhibitor will show potent inhibition of several kinases.

As extensive kinase panel data for this compound is not available, we present the kinase inhibition profile of a representative picolinamide derivative targeting VEGFR-2, alongside the comprehensive profiles of Sorafenib and Regorafenib. This comparison highlights the typical polypharmacology of this class of inhibitors.

Table 1: Comparative Kinase Inhibition Data (Kd in nM)

Kinase TargetPicolinamide Derivative (Representative)SorafenibRegorafenib
VEGFR1 -901.5
VEGFR2 (KDR) ++ 204.2
VEGFR3 -1546
PDGFRα -50-
PDGFRβ -2022
c-KIT -67
RET -41.5
RAF1 (c-Raf) -62.5
B-RAF -22-
B-RAF (V600E) -38-
DDR1 -1.6-
DDR2 -4.3-
FLT3 -1.3-
HIPK4 -3.2-
ZAK -6.3-

Data for Sorafenib and Regorafenib are compiled from various sources, including KINOMEscan® data, and represent binding affinities (Kd). A lower Kd value indicates stronger binding. The activity of the representative picolinamide derivative is denoted as highly potent (++) against VEGFR-2, with limited data available for other kinases.

Signaling Pathways and Experimental Workflows

To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate. Furthermore, a clear understanding of the experimental workflow for assessing inhibitor activity is essential for data interpretation and reproducibility.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a critical strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS VEGF VEGF VEGF->VEGFR Binds Inhibitor 4-Chloro-N- phenylpicolinamide (or analog) Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the inhibitory action of picolinamide-based compounds.

Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Incubation Incubate: Kinase + Substrate + ATP +/- Inhibitor Reagents->Incubation Inhibitor Prepare Serial Dilutions of Inhibitor Inhibitor->Incubation Measure Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

A standardized and well-documented experimental protocol is critical for the generation of reliable and comparable data. Below is a general protocol for an in vitro biochemical kinase inhibition assay.

General Protocol for In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a framework for determining the potency of an inhibitor against a specific kinase. Optimization of enzyme and substrate concentrations, as well as incubation times, is recommended for each specific kinase-inhibitor pair.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
  • Kinase and Substrate: Dilute the kinase and its corresponding substrate to their final working concentrations in the kinase buffer.
  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired

Comparative Analysis of 4-Chloro-N-phenylpicolinamide: A Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-Chloro-N-phenylpicolinamide. The following sections detail its primary biological target, off-target interactions, and the experimental protocols used to determine these activities. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering insights into the selectivity profile of this compound scaffold.

Primary Target and In Vitro Potency

Recent studies have identified the primary biological target of N-phenylpicolinamide derivatives as the metabotropic glutamate receptor 4 (mGlu4), a Class C G-protein coupled receptor (GPCR). These compounds act as positive allosteric modulators (PAMs), enhancing the receptor's response to its endogenous ligand, glutamate. The 4-chloro substituted analog has been shown to exhibit high affinity for mGlu4.

Compound ReferenceTargetAssay TypeMeasured Potency (IC50/EC50)
N-(4-chloro-3-(methoxy-d3)phenyl)picolinamide (close analog)Human mGlu4Calcium Mobilization AssayEC50 < 10 nM[1]
N-(4-chloro-3-(methoxy-d3)phenyl)picolinamide (close analog)Rat mGlu4Thallium Flux AssayEC50 < 10 nM[1]
Compound 24 (dideuteriumfluoromethoxy analog)Human mGlu4Competitive Binding AssayIC50 < 10 nM[1]

Cross-Reactivity with Other Enzymes

While the primary focus of research on this compound and its analogs has been on mGlu4, the broader N-phenylpicolinamide scaffold has been investigated for activity against other enzyme classes. It is important to note that direct, quantitative cross-reactivity data for this compound against a wide panel of enzymes is not extensively available in the public domain. However, preliminary studies on related derivatives suggest potential for off-target interactions.

Kinases: Some N-methyl-picolinamide-4-thiol derivatives have been evaluated as potential antitumor agents and have shown selective inhibition of Aurora-B kinase. While structurally distinct from this compound, this suggests that the picolinamide core may interact with the ATP-binding site of certain kinases.

Histone Deacetylases (HDACs): The N-phenylamide moiety is a common feature in some HDAC inhibitors. Although no direct evidence links this compound to HDAC inhibition, the structural motif warrants consideration for cross-reactivity screening.

Other mGlu Receptors: Selectivity profiling of a promising N-phenylpicolinamide derivative (Compound 24) demonstrated little to no activity against other metabotropic glutamate receptors, including mGlu1, mGlu2, mGlu5, mGlu6, and mGlu8, indicating a high degree of selectivity within this receptor family for the mGlu4 subtype.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of N-phenylpicolinamide derivatives.

mGlu4 Functional Assay (Calcium Mobilization)

This assay is used to determine the potency of a compound as a positive allosteric modulator of mGlu4.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGlu4 and a chimeric G-protein (Gαqi5).

  • Assay Principle: Activation of the Gαqi5 pathway by mGlu4 leads to an increase in intracellular calcium concentration. This change is detected using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are plated in 384-well plates and incubated overnight.

    • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • The test compound (this compound or its analogs) is added at various concentrations and incubated for a specified period.

    • A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.

    • The fluorescence intensity is measured using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration of compound that produces 50% of the maximal response) is calculated.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound to a target receptor.

  • Radioligand: A tritiated version of a known high-affinity mGlu4 PAM, such as [3H]N-(4-chloro-3-(methoxy-t3)phenyl)picolinamide.[1]

  • Source of Receptor: Cell membranes prepared from CHO cells stably expressing human mGlu4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.

    • The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

Signaling Pathway and Experimental Workflow Diagrams

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4_Receptor mGlu4 Receptor Glutamate->mGlu4_Receptor Binds Picolinamide_PAM 4-Chloro-N- phenylpicolinamide (PAM) Picolinamide_PAM->mGlu4_Receptor Potentiates G_protein Gi/o Protein mGlu4_Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: mGlu4 Receptor Signaling Pathway

Experimental_Workflow cluster_potency Potency Determination cluster_affinity Affinity Determination Assay_Setup Plate CHO-mGlu4 cells Dye_Loading Load with Calcium Dye Assay_Setup->Dye_Loading Compound_Addition Add Picolinamide Analog Dye_Loading->Compound_Addition Stimulation Add Glutamate (EC20) Compound_Addition->Stimulation Measurement Measure Fluorescence Stimulation->Measurement EC50_Calc Calculate EC50 Measurement->EC50_Calc Membrane_Prep Prepare mGlu4 Membranes Incubation Incubate with [3H]Ligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc

Caption: Workflow for Potency and Affinity Assays

References

Comparative Guide to Analytical Methods for 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison

The selection between HPLC-UV and LC-MS/MS is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or trace impurity analysis.[1][2] HPLC-UV is a robust and cost-effective method suitable for routine quality control of drug substances and formulated products where analyte concentrations are relatively high.[3]

Parameter HPLC-UV (Representative Values) LC-MS/MS (Representative Values) Acceptance Criteria (ICH Guidelines)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80 - 120% (Assay)
Precision (%RSD) ≤ 2.0%≤ 1.5%≤ 2% (for drug product)
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL-
Limit of Quantification (LOQ) ~30 ng/mL~0.15 ng/mL-

Table 1: Representative performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of 4-Chloro-N-phenylpicolinamide. These values are based on typical performance for similar small molecules and should be confirmed during method validation.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point for method development.

HPLC-UV Method Protocol

This method is designed for the quantification of this compound in bulk drug substance or simple formulations.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard or sample.

  • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), in a 100 mL volumetric flask.[4]

  • Sonicate for 10 minutes to ensure complete dissolution.[5]

  • Allow the solution to return to room temperature and dilute to volume with the solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (a wavelength around 254 nm is a common starting point for aromatic compounds).[7]

  • Injection Volume: 10 µL.

LC-MS/MS Method Protocol

This method is suitable for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and selectivity are required.

a. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

b. Liquid Chromatography Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Example: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion. For C₁₂H₉ClN₂O (MW: 232.67), the precursor would be m/z 233.7.

    • Example Transition: Q1: 233.7 m/z → Q3: [fragment ion] m/z.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the standard workflow for analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[8][9]

Dev Method Development Proto Validation Protocol Dev->Proto Define Parameters Spec Specificity/ Selectivity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Robust Robustness Proto->Robust Report Validation Report Spec->Report Compile Data Lin->Report Compile Data Acc->Report Compile Data Prec->Report Compile Data LOD->Report Compile Data Robust->Report Compile Data Routine Routine Use Report->Routine Method Approved

Analytical method validation workflow.
Sample Preparation Workflow for Pharmaceutical Tablets

This diagram shows a typical workflow for preparing a solid dosage form, such as a tablet, for HPLC analysis.

Start Weigh Tablets Grind Grind to Fine Powder Start->Grind WeighPowder Weigh Powder Portion Grind->WeighPowder Dissolve Dissolve in Solvent WeighPowder->Dissolve Sonicate Sonicate to Ensure Complete Dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

Sample preparation for tablet analysis.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Chloro-N-phenylpicolinamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes are evaluated based on efficiency, reaction conditions, and potential for scale-up, with supporting experimental data and protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically achieved through the formation of an amide bond between a 4-chloropicolinic acid derivative and aniline. This guide outlines two distinct and plausible synthetic strategies: a traditional two-step approach involving the isolation of an activated intermediate, and a more streamlined one-pot synthesis.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot Synthesis (Proposed)
Starting Materials Picolinic Acid, Aniline4-Chloropicolinic Acid, Aniline
Key Intermediates 4-Chloropicolinoyl chlorideIn-situ generated activated ester
Reagents Step 1: SOCl₂, POCl₃Step 2: Aniline, Base (e.g., K₂CO₃ or Triethylamine)Coupling agent (e.g., EDC, HOBt, DMAP), Aniline, Base (e.g., DIPEA)
Reaction Time Step 1: ~15 hoursStep 2: ~4.5 hours~5-24 hours
Reaction Temperature Step 1: 85°CStep 2: Room TemperatureRoom Temperature
Overall Yield High (potentially >80%)Good to Excellent (typically 70-95% for similar couplings)[1]
Purification Intermediate may be used crude; final product requires purification.Direct purification of the final product.
Advantages High yield of activated intermediate[2]; well-established procedures.Reduced reaction time and resource efficiency; avoids handling of lachrymatory acid chlorides.
Disadvantages Longer overall process; requires handling of corrosive reagents.Requires careful selection of coupling agents to avoid side reactions.

Synthetic Route Diagrams

Route_A PicolinicAcid Picolinic Acid AcidChloride 4-Chloropicolinoyl chloride PicolinicAcid->AcidChloride SOCl₂, POCl₃ 85°C, 15h [1] FinalProduct This compound AcidChloride->FinalProduct Aniline, Base rt, 4.5h [1] Aniline Aniline Aniline->FinalProduct

Caption: Route A: Two-Step Synthesis of this compound.

Route_B ChloropicolinicAcid 4-Chloropicolinic Acid ActivatedEster In-situ Activated Ester ChloropicolinicAcid->ActivatedEster EDC, HOBt, DMAP [8] FinalProduct This compound ActivatedEster->FinalProduct Aniline, DIPEA rt, 5-24h [8] Aniline Aniline Aniline->FinalProduct

Caption: Route B: Proposed One-Pot Synthesis of this compound.

Experimental Protocols

Route A: Two-Step Synthesis

Step 1: Synthesis of 4-Chloropicolinoyl Chloride [2]

This optimized procedure focuses on the high-yield synthesis of the acid chloride intermediate.

  • To a solution of picolinic acid (1 equivalent) in chlorobenzene, a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio is added slowly with stirring at 50°C.

  • The reaction temperature is then raised to 85°C and maintained for 15 hours.

  • After completion of the reaction, the excess reagents and solvent are removed under reduced pressure to afford crude 4-chloropicolinoyl chloride as a viscous oil. This intermediate can often be used in the next step without further purification. A reported yield for a similar process is 93.2%.[2]

Step 2: Amide Coupling with Aniline [2]

This step describes the formation of the final product from the activated acid chloride.

  • In a reaction vessel, aniline (1 equivalent) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine, is added to the solution.

  • The crude 4-chloropicolinoyl chloride (1 equivalent), dissolved in the same solvent, is added dropwise to the aniline solution at room temperature.

  • The reaction mixture is stirred at room temperature for approximately 4.5 hours.

  • Upon completion, the reaction is worked up by filtration to remove any inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound. A reported yield for a similar amide formation using this method is around 87%.[2]

Route B: One-Pot Synthesis (Proposed)

This proposed one-pot protocol is based on established amide coupling methodologies using coupling agents, which can be adapted for the synthesis of this compound.[1]

  • To a stirred solution of 4-chloropicolinic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile, are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent), 1-hydroxybenzotriazole (HOBt) (0.1 equivalents), and 4-dimethylaminopyridine (DMAP) (1 equivalent).[1]

  • The mixture is stirred at room temperature for a short period to allow for the in-situ formation of the activated ester.

  • Aniline (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 5-24 hours).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then subjected to a standard aqueous workup and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford this compound.

Experimental Workflow Diagram

Workflow cluster_RouteA Route A: Two-Step Synthesis cluster_RouteB Route B: One-Pot Synthesis A1 Chlorination of Picolinic Acid A2 Isolation/Use of crude 4-Chloropicolinoyl chloride A1->A2 A3 Amide Coupling with Aniline A2->A3 A4 Workup and Purification A3->A4 A5 Final Product A4->A5 B1 Mixing of 4-Chloropicolinic Acid, Coupling Agents, and Aniline B2 In-situ Amide Bond Formation B1->B2 B3 Workup and Purification B2->B3 B4 Final Product B3->B4

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-N-phenylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-N-phenylpicolinamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4]Protects eyes and face from splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6] Wear appropriate protective clothing to prevent skin exposure.[1][2][3]Prevents direct skin contact with the chemical. Nitrile gloves are recommended for their resistance.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols may be generated.[2][3]Protects against inhalation of harmful dust or vapors, especially in poorly ventilated areas.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.
Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][5][6]

  • Avoid generating dust.[1][2]

  • Wash hands thoroughly after handling.[1][2][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2][4]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][4]

First-Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3] Remove and wash contaminated clothing before reuse.[1][2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not release into the environment.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A Step 1: Pre-Handling Preparation B Review Safety Data Sheet (SDS) Ensure fume hood is operational Verify availability of spill kit and first aid A->B C Step 2: Don Personal Protective Equipment (PPE) B->C D Wear safety goggles, lab coat, and nitrile gloves C->D E Step 3: Chemical Handling D->E F Work within a certified chemical fume hood Weigh and handle the solid compound carefully to avoid dust generation Close container tightly after use E->F G Step 4: Post-Handling F->G H Decontaminate work surfaces Remove PPE in the correct order G->H I Step 5: Waste Disposal & Storage H->I J Dispose of contaminated materials in a designated hazardous waste container Store the chemical in a cool, dry, well-ventilated area I->J

Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-phenylpicolinamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-phenylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.